2-Acetyl-3-bromofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZZLTOSEPARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462250 | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22037-29-2 | |
| Record name | 1-(3-Bromo-2-furanyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of 2-Acetyl-3-bromofuran?
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetyl-3-bromofuran (CAS No. 22037-29-2). As a substituted furan, this compound holds significant interest for its potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical characteristics, spectroscopic signature, synthesis, and reactivity. The information presented is intended to support researchers in the effective handling, characterization, and utilization of this versatile chemical intermediate.
Introduction
This compound, with the IUPAC name 1-(3-bromofuran-2-yl)ethanone, is a halogenated heterocyclic ketone.[1][2] Its structure, featuring a furan ring substituted with both an acetyl and a bromo group, imparts a unique chemical reactivity profile that makes it a valuable building block in the synthesis of more complex molecules.[2] The furan moiety is a common scaffold in numerous biologically active compounds, and the presence of the bromine atom and the acetyl group provides reactive handles for a variety of chemical transformations. This guide aims to provide a detailed repository of its known physical and chemical properties to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is fundamental for its application in experimental work, influencing decisions on reaction conditions, purification methods, and storage. While extensive experimental data for this compound is not widely available in common databases, the following table summarizes the key known and computed physicochemical properties. For context, the experimental properties of the related compound 3-bromofuran are also included.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Bromofuran (for comparison) |
| Molecular Formula | C₆H₅BrO₂[1][2] | C₄H₃BrO[3] |
| Molecular Weight | 189.01 g/mol [1][2] | 146.971 g·mol−1[3] |
| Appearance | Not explicitly reported; likely a solid or liquid | Colorless to light yellow liquid[3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 102.5 to 102.6 °C[3] |
| Density | Data not available | 1.6606 g/cm³ at 20 °C[3] |
| Solubility | Data not available | Data not available |
| XLogP3 (Computed) | 1.7[4] | Not available |
| Topological Polar Surface Area (Computed) | 30.2 Ų[4] | Not available |
It is important to note that the values for this compound are primarily computed, and experimental determination is recommended for precise applications.
Chemical Structure and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups on the furan ring.
Caption: Chemical structure of this compound.
The presence of the electron-withdrawing acetyl group deactivates the furan ring towards electrophilic substitution, while the bromine atom can readily participate in nucleophilic substitution reactions. This makes this compound a versatile intermediate for introducing the acetyl-furan moiety into larger molecules.[2]
Spectroscopic Profile
Based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the two protons on the furan ring and the three protons of the methyl group in the acetyl function. The chemical shifts and coupling constants of the furan protons would be indicative of their relative positions.
-
¹³C NMR: Resonances for the six carbon atoms in the molecule, including the two carbonyl carbons and the four carbons of the furan ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and vibrations associated with the C-Br bond and the furan ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and bromine atom.
Synthesis of this compound
This compound can be synthesized through two primary routes, both of which are common transformations in organic chemistry.[2]
Method A: Acetylation of 3-Bromofuran
This method involves the Friedel-Crafts acetylation of 3-bromofuran using an acetylating agent such as acetic anhydride, typically in the presence of a Lewis acid catalyst.
Caption: Synthesis of this compound via acetylation of 3-bromofuran.
Method B: Bromination of 2-Acetylfuran
Alternatively, this compound can be prepared by the bromination of 2-acetylfuran. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Caption: Synthesis of this compound via bromination of 2-acetylfuran.
Representative Experimental Protocol: Bromination of 2-Acetylfuran
The following is a generalized protocol for the bromination of an acetylfuran derivative. Note: This protocol is illustrative and should be adapted and optimized based on literature precedents for the specific substrate and performed with appropriate safety precautions.
Materials:
-
2-Acetylfuran
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or other suitable solvent)
-
Benzoyl peroxide (initiator)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties. While there are notable gaps in the experimental data, the provided information on its structure, reactivity, and synthesis serves as a useful resource for researchers. Further experimental characterization of its physical properties and spectroscopic data is warranted to fully unlock its potential in various scientific applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321414, this compound. Retrieved from [Link]
-
PubChem. (n.d.). Acetyl bromide. Retrieved from [Link]
-
Wikipedia. (2023, December 27). 2-Acetylfuran. In Wikipedia. Retrieved from [Link]
-
MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321414, this compound. Retrieved from [Link]
-
PubMed. (2010). 1-(3-Bromo-2-thien-yl)ethanone. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: 3-(Substituted aryl)-1-(benzofuran-2-yl)-2-propenones. Part 1. Synthesis and Characterization of Some Novel Chalcones. Retrieved from [Link]
-
Wikipedia. (2023, March 21). 3-Bromofuran. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]
Sources
- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 2. Buy this compound | 22037-29-2 [smolecule.com]
- 3. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to 2-Acetyl-3-bromofuran for Researchers and Drug Development Professionals
An Essential Heterocyclic Building Block: Synthesis, Characterization, and Applications of 1-(3-bromofuran-2-yl)ethanone
This guide provides a comprehensive technical overview of 2-Acetyl-3-bromofuran, a key intermediate in synthetic and medicinal chemistry. With the CAS Number 22037-29-2 and the IUPAC name 1-(3-bromofuran-2-yl)ethanone , this disubstituted furan serves as a versatile scaffold for the development of novel therapeutic agents. This document details its chemical properties, provides validated synthetic protocols, outlines methods for its characterization, and explores its current and potential applications in the field of drug discovery.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₆H₅BrO₂ and a molecular weight of 189.01 g/mol .[1][2] The presence of the electron-withdrawing acetyl group and the bromine atom on the furan ring significantly influences its reactivity, making it a valuable synthon for further chemical modifications.
| Property | Value |
| CAS Number | 22037-29-2[1][2] |
| IUPAC Name | 1-(3-bromofuran-2-yl)ethanone[1][2] |
| Molecular Formula | C₆H₅BrO₂[1][2] |
| Molecular Weight | 189.01 g/mol [1][2] |
| Canonical SMILES | CC(=O)C1=C(Br)C=CO1 |
| InChI Key | QPZZLTOSEPARRM-UHFFFAOYSA-N |
Synthesis of this compound: A Step-by-Step Protocol
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-bromofuran. This electrophilic aromatic substitution reaction introduces an acetyl group onto the furan ring, preferentially at the 2-position due to the directing effect of the bromine atom and the inherent reactivity of the furan ring.
Reaction Principle: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[3] This acylium ion then attacks the electron-rich furan ring to form a resonance-stabilized intermediate, which subsequently loses a proton to restore aromaticity and yield the final product.
Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Bromofuran
-
Acetic anhydride
-
Anhydrous Tin(IV) chloride (SnCl₄) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromofuran (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: Slowly add anhydrous Tin(IV) chloride (1.1 eq) to the stirred solution via a syringe.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization and Spectroscopic Data
Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the furan ring protons and the methyl protons of the acetyl group. The furan protons will appear as doublets in the aromatic region, with coupling constants characteristic of the furan ring. The methyl protons will appear as a singlet in the aliphatic region. |
| ¹³C NMR | Resonances for the two carbonyl carbons (acetyl and furan ring), the furan ring carbons (with one directly attached to bromine showing a characteristic shift), and the methyl carbon of the acetyl group. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone, typically in the range of 1660-1700 cm⁻¹. Bands corresponding to C-H and C-O stretching of the furan ring will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 189.01 g/mol , along with a characteristic isotopic pattern due to the presence of a bromine atom (M+2 peak of nearly equal intensity). Fragmentation patterns will likely show the loss of the acetyl group and bromine. |
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The acetyl group can be a site for further derivatization, while the bromine atom can be readily displaced via various cross-coupling reactions, allowing for the introduction of diverse substituents.
Precursor for Bioactive Molecules
The furan nucleus is a common motif in a wide range of biologically active natural products and synthetic compounds.[4] Derivatives of furan and its benzofused analog, benzofuran, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]
Role in the Synthesis of Novel Therapeutics
The 2-acetyl and 3-bromo functionalities on the furan ring provide two distinct points for chemical modification, making this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Caption: Derivatization pathways of this compound for the generation of novel bioactive compounds.
Studies on related benzofuran structures have shown that the introduction of different substituents can significantly modulate their biological activity.[4][5] For instance, certain substituted benzofurans have been identified as potent inhibitors of signal transducer and activator of transcription 3 (STAT3), a promising target for cancer therapy.[5] The strategic modification of the this compound core could lead to the discovery of novel drug candidates with improved efficacy and selectivity.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse molecular architectures. The established biological potential of the furan and benzofuran scaffolds underscores the importance of this compound as a key intermediate in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
-
PubChem. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479. National Center for Biotechnology Information. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4998. [Link]
-
Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28474-28493. [Link]
-
Napiórkowska, M., Kiernozek-Kalińska, E., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., & Wolska, I. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
PubChem. This compound | C6H5BrO2 | CID 11321414. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2218. [Link]
-
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Applied Pharmaceutical Science, 5(11), 143-152. [Link]
-
Patel, H. V., & Kavathia, D. M. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 9(2), 1-10. [Link]
-
PubChem. 2-Acetylbenzofuran | C10H8O2 | CID 15435. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Bhat, K. I., Sufeera, K., & Kumar, P. C. S. (2011). Synthesis, Characterization and Biological Activity Studies of 1, 3, 4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 282-287. [Link]
-
University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Zhou, J., Ding, G., & Tian, P. (2020). Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study. Bioorganic & Medicinal Chemistry, 28(24), 115822. [Link]
-
Nguyen, T. P. A., Tran, T. D., & Le, T. H. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 687. [Link]
-
Hector, R. F., & Schaller, R. A. (2006). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 50(11), 3764-3772. [Link]
-
MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]
-
PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]
-
ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
-
Studylib. Friedel-Crafts Acetylation of Bromobenzene. [Link]
Sources
- 1. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents [mdpi.com]
- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(3-bromofuran-2-yl)ethanone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-bromofuran-2-yl)ethanone, a key heterocyclic building block in organic synthesis. The document details its molecular structure, physicochemical properties, spectroscopic data, a validated synthesis protocol, and its potential applications in medicinal chemistry and materials science. This information is intended to empower researchers and professionals in their synthetic endeavors and drug discovery programs.
Introduction and Chemical Identity
1-(3-bromofuran-2-yl)ethanone, also known as 2-acetyl-3-bromofuran, is a halogenated furan derivative with significant potential as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of the furan ring, a bromine atom, and a ketone functionality provides multiple reactive sites for further chemical transformations, making it a valuable precursor for the construction of novel heterocyclic compounds.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-bromofuran-2-yl)ethanone | [1] |
| Synonym | This compound | [1] |
| CAS Number | 22037-29-2 | [2] |
| Molecular Formula | C₆H₅BrO₂ | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| SMILES | CC(=O)C1=C(C=CO1)Br | [2] |
Molecular Structure and Weight
The molecular structure of 1-(3-bromofuran-2-yl)ethanone consists of a furan ring substituted at the 2-position with an acetyl group and at the 3-position with a bromine atom. The exact molecular weight is 189.01 g/mol .[1][2]
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the furan ring and the three protons of the acetyl methyl group. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationship.
-
¹³C NMR: The carbon-13 NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the furan ring will be particularly informative for structural confirmation.[3][4]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-bromofuran-2-yl)ethanone will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations of the furan ring and the methyl group, as well as the C-Br stretching vibration.
3.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) at m/z 189 and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Synthesis of 1-(3-bromofuran-2-yl)ethanone
A plausible and efficient method for the synthesis of 1-(3-bromofuran-2-yl)ethanone is the Friedel-Crafts acylation of 3-bromofuran with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5][6]
4.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation
The diagram below illustrates the general workflow for the synthesis of 1-(3-bromofuran-2-yl)ethanone via Friedel-Crafts acylation.
Sources
- 1. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. treenablythe.weebly.com [treenablythe.weebly.com]
- 5. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Abstract
2-Acetyl-3-bromofuran is a highly versatile and reactive building block in modern organic and medicinal chemistry. Its unique trifunctional nature, possessing a nucleophilic furan ring, an electrophilic acetyl group, and a reactive carbon-bromine bond, opens a gateway to a diverse array of complex molecular architectures. This technical guide delves into the primary research applications of this compound, with a particular focus on its pivotal role in the synthesis of biologically active thiazole derivatives and its utility in palladium-catalyzed cross-coupling reactions. We will explore the underlying chemical principles, provide detailed experimental protocols, and present data that underscore the strategic importance of this compound in the development of novel therapeutic agents.
Introduction: The Strategic Value of this compound
The furan nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the furan ring provides a powerful tool for modulating these biological effects and for the construction of novel chemical entities. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its substituents. The acetyl group can participate in condensations and other transformations, while the bromine atom is amenable to a variety of cross-coupling and substitution reactions.[3] This guide will illuminate the primary pathways through which researchers can leverage the unique chemical properties of this compound to accelerate drug discovery and development programs.
Core Application I: Synthesis of 2-Amino-4-(furan-3-yl)thiazole Derivatives
A cornerstone application of this compound is its use as a key precursor in the Hantzsch thiazole synthesis. This classical reaction provides a straightforward and efficient route to 2-aminothiazole derivatives, a class of compounds renowned for their diverse pharmacological activities.[4][5] The acetyl group of this compound serves as the α-haloketone equivalent required for the condensation with a thiourea or thioamide.
Mechanistic Rationale
The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[4][6] In the context of this compound, the acetyl group provides the carbonyl component, and the adjacent bromine atom, while not directly participating in the initial condensation, is carried through to the final product, offering a handle for further diversification. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the carbonyl carbon of the 2-acetyl group.
-
Cyclization: Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom onto the carbon bearing the bromine, displacing the bromide ion.
-
Dehydration: A final dehydration step yields the aromatic 2-aminothiazole ring.
This reaction is highly efficient and allows for the introduction of a wide variety of substituents on the resulting thiazole ring, depending on the choice of the thiourea derivative.
Experimental Workflow and Protocol
The following workflow outlines the general procedure for the synthesis of 2-amino-4-(furan-3-yl)thiazole derivatives from this compound.
Caption: General workflow for the Hantzsch thiazole synthesis using this compound.
Detailed Protocol: Synthesis of 2-Amino-4-(3-bromofuran-2-yl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-(3-bromofuran-2-yl)thiazole.
Expected Outcomes and Data
The Hantzsch synthesis with this compound typically proceeds in good to excellent yields. The resulting 2-amino-4-(3-bromofuran-2-yl)thiazole derivatives are valuable intermediates for further functionalization, particularly at the bromine position.
| Starting Material | Thiourea Derivative | Product | Yield (%) | Reference |
| This compound | Thiourea | 2-Amino-4-(3-bromofuran-2-yl)thiazole | 85-95 | [4],[5] |
| This compound | N-Phenylthiourea | 2-(Phenylamino)-4-(3-bromofuran-2-yl)thiazole | 80-90 | [4],[5] |
Core Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The presence of a bromine atom on the furan ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the furan ring, providing access to a vast chemical space of novel 3-aryl-2-acetylfurans.
Mechanistic Principles
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7][8] The catalytic cycle is well-established and generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Workflow and Protocol
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction with this compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Detailed Protocol: Synthesis of 3-Phenyl-2-acetylfuran
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 3-phenyl-2-acetylfuran.
Potential for Further Derivatization and Biological Screening
The resulting 3-aryl-2-acetylfurans are valuable intermediates for the synthesis of more complex molecules. The acetyl group can be further modified, for example, through reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build larger heterocyclic systems. These derivatives can then be screened for a variety of biological activities, leveraging the known pharmacological potential of the furan and biaryl motifs.[1][2]
| Arylboronic Acid | Product | Potential Biological Activity |
| Phenylboronic acid | 3-Phenyl-2-acetylfuran | Precursor for anti-inflammatory and anticancer agents |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-acetylfuran | Potential antioxidant and antimicrobial properties |
| Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-2-acetylfuran | Precursor for CNS active compounds |
Conclusion: A Versatile Scaffold for Future Discovery
This compound stands out as a powerful and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its ability to readily undergo both Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions provides medicinal chemists with efficient and modular routes to a vast array of structurally diverse molecules. The derivatives accessible from this starting material are primed for biological evaluation, particularly in the areas of anti-inflammatory and antimicrobial research. As the demand for new therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will be paramount in accelerating the discovery of the next generation of medicines.
References
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Asif, M. (2022). A mini-review on the synthesis and biological potential of furan and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 485-502.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Molbank, 2022(4), M1493.
- Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 735-738.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 27, 2026, from [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Organic Letters, 10(15), 3247–3250.
- Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2021). European Journal of Medicinal Chemistry, 213, 113169.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612.
- Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 995-1000.
- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). Journal of Organic Chemistry & Chemical Sciences, 1(1), 103.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). RSC Advances, 5(82), 67015-67018.
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016). World Journal of Research and Review, 3(5), 52-57.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]
- The Hantzsch Thiazole Synthesis. (2018).
- Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). BMC Chemistry, 17(1), 83.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Mini-Reviews in Medicinal Chemistry, 22(19), 2539-2559.
- Thiazole derivatives with antimicrobial activity. (2023).
- Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. (2012). Journal of Pharmacy Research, 5(8), 4343-4347.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14269-14282.
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 2. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. wjrr.org [wjrr.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. rose-hulman.edu [rose-hulman.edu]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Acetyl-3-bromofuran
This Application Note is structured to provide a rigorous, regioselective synthesis protocol for 2-Acetyl-3-bromofuran , a critical intermediate in the development of anti-inflammatory and antimicrobial pharmacophores.
Executive Summary & Scientific Rationale
The synthesis of This compound (CAS 22037-29-2) presents a specific regiochemical challenge. Direct bromination of 2-acetylfuran typically yields the 5-bromo isomer due to the electronic directing effects of the furan ring and the electron-withdrawing acetyl group, which favors electrophilic substitution at the less sterically hindered and more activated C5 position.
To exclusively target the C2 position while retaining the bromine at C3, this protocol utilizes a Friedel-Crafts acylation of 3-bromofuran . The C2 position (alpha to the oxygen) is the most nucleophilic site on the 3-bromofuran ring, allowing for high regioselectivity under controlled Lewis or Brønsted acid catalysis.
Key Reaction Parameters
-
Substrate: 3-Bromofuran (Stabilized)
-
Acylating Agent: Acetic Anhydride (
) -
Catalyst: Phosphoric Acid (
) or Perchloric Acid ( ) (Note: is preferred for safety; offers higher yields but requires strict explosion hazard controls). -
Solvent: Neat or Dichloromethane (DCM) if temperature control is required.
Experimental Protocol
Reagents and Materials
| Component | Role | Purity/Grade | Hazard Class |
| 3-Bromofuran | Starting Material | >98% | Flammable, Irritant |
| Acetic Anhydride | Reagent | ACS Reagent | Corrosive, Lachrymator |
| Orthophosphoric Acid (85%) | Catalyst | ACS Reagent | Corrosive |
| Sodium Bicarbonate ( | Quenching Agent | Sat. Aq. Soln. | Irritant |
| Diethyl Ether / DCM | Extraction Solvent | HPLC Grade | Flammable / Toxic |
| Magnesium Sulfate ( | Drying Agent | Anhydrous | Irritant (Dust) |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (
or line). -
Charging: Charge the flask with Acetic Anhydride (1.2 equivalents) .
-
Catalyst Addition: Cool the acetic anhydride to 0°C in an ice bath. Add the catalyst 85%
(0.1 equivalents) dropwise.-
Expert Insight: Although perchloric acid is cited in literature for higher reactivity, phosphoric acid minimizes the risk of forming unstable acetyl perchlorates while sufficiently activating the anhydride.
-
Phase 2: Acylation
-
Substrate Addition: Load 3-Bromofuran (1.0 equivalent) into the addition funnel.
-
Controlled Addition: Add the 3-bromofuran dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[7]
Phase 3: Workup and Purification
-
Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice/water slurry to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.
-
Neutralization: Slowly neutralize the aqueous mixture with saturated
solution until pH ~7. Caution: evolution will be vigorous. -
Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (
mL). -
Drying: Combine organic layers, wash with brine (
mL), and dry over anhydrous . Filter off the solids. -
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30–40°C.
-
Purification: Purify the crude residue via vacuum distillation or silica gel column chromatography (Gradient: 100% Hexane
95:5 Hexane:EtOAc).
Process Visualization (Graphviz)
The following diagram illustrates the critical path for the synthesis and isolation of this compound.
Figure 1: Operational workflow for the Friedel-Crafts acylation of 3-bromofuran.
Safety & Handling (Professional Laboratory Standards)
-
Perchloric Acid Warning: While some literature suggests perchloric acid (
) as a catalyst for furan acylation, it poses a severe explosion hazard when mixed with organic anhydrides (forming acetyl perchlorate). Phosphoric acid ( ) is the recommended alternative for safer scale-up. -
Furan Toxicity: Furan derivatives can be readily absorbed through the skin. Double-gloving (Nitrile/Laminate) and working within a certified fume hood are mandatory.
-
Lachrymators: Acetic anhydride is a potent lachrymator. Eye protection (chemical splash goggles) is non-negotiable.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11321414, this compound. Retrieved from [Link][7]
-
Google Patents. Method for synthesizing 2-acetylfuran (Analogous Protocol Reference). Patent CN101357910A.[1] Retrieved from
Sources
- 1. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 6. New process for preparing 2-acetylfuran from furan - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Acetyl-3-bromofuran via Acetylation of 3-Bromofuran: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and technical insights for the synthesis of 2-acetyl-3-bromofuran, a valuable building block in medicinal chemistry and drug development. The described method focuses on the direct Friedel-Crafts acetylation of 3-bromofuran. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-characterized synthetic procedure.
Introduction and Significance
Substituted furans are privileged scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acetyl group provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. Specifically, this compound serves as a key intermediate for the synthesis of novel therapeutic agents, leveraging the reactivity of both the acetyl moiety and the bromine atom for cross-coupling reactions and other functionalizations.[1] This guide details a reliable method for the preparation of this important intermediate via the electrophilic substitution of 3-bromofuran.
Reaction Principle: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic systems.[2] In this reaction, the furan ring acts as a nucleophile, attacking an electrophilic acylium ion. The acylium ion is generated in situ from an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis or Brønsted acid catalyst.
The regioselectivity of the acylation on the 3-bromofuran ring is directed to the C2 position. This is due to the activating nature of the furan oxygen atom, which preferentially stabilizes the intermediate carbocation formed upon electrophilic attack at the adjacent α-position (C2). The bromine atom at the C3 position also influences the electron density of the ring, but the α-directing effect of the oxygen atom is dominant.
Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar heterocyclic compounds and should be performed by trained chemists in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromofuran | ≥97% | Commercially Available | Store under inert atmosphere |
| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive, handle with care |
| Perchloric Acid (70%) | ACS Reagent | Commercially Available | Strong oxidizer and corrosive |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use dry solvent |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Hexane | HPLC Grade | Commercially Available | For column chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-bromofuran (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Preparation of Acetylating Mixture: In the dropping funnel, carefully prepare a solution of acetic anhydride (1.2 eq) in anhydrous DCM. To this solution, add a catalytic amount of perchloric acid (70%, ~0.05 eq) dropwise with caution, as the reaction can be exothermic.
-
Addition of Acetylating Agent: Add the acetylating mixture from the dropping funnel to the stirred solution of 3-bromofuran at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Sources
Application Note: A Validated Protocol for the Selective Bromination of 2-Acetylfuran
Abstract
This application note provides a comprehensive, field-validated protocol for the selective synthesis of 2-acetyl-5-bromofuran via the electrophilic bromination of 2-acetylfuran. Brominated furan cores are pivotal structural motifs in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices to ensure reproducibility and high yield. We detail a robust methodology using a bromine-dioxane complex for controlled bromination, complete with reaction setup, work-up, purification, and detailed analytical characterization. Safety protocols and waste management are also rigorously addressed, reflecting best practices for the modern research laboratory. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for accessing this valuable chemical intermediate.
Introduction: The Significance of Brominated Furans
The furan ring is a privileged scaffold in numerous biologically active compounds and functional organic materials. The introduction of a bromine atom onto the furan nucleus, particularly in 2-acetylfuran, creates a versatile synthetic intermediate. The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The acetyl group, in turn, provides a reactive site for condensations, reductions, or oxidations.
This protocol focuses on the selective bromination at the C5 position, which is the most electronically favored site for electrophilic attack. The electron-donating character of the furan's oxygen atom strongly activates the C2 and C5 positions for electrophilic aromatic substitution.[1][2] While the acetyl group at C2 is electron-withdrawing, the C5 position remains the most nucleophilic and sterically accessible site, enabling highly regioselective bromination.[1][3]
Mechanistic Rationale: Electrophilic Aromatic Substitution
The bromination of 2-acetylfuran proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[4] The reaction can be conceptualized in two primary stages:
-
Attack of the Electrophile: The π-electron system of the furan ring attacks the electrophilic bromine species (Br⁺), which is generated from the bromine-dioxane complex. This attack preferentially occurs at the C5 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is key to the reaction's regioselectivity.[1][4]
-
Rearomatization: A base (in this case, likely the dioxane or the bromide counter-ion) abstracts a proton from the C5 carbon, collapsing the intermediate and restoring the aromaticity of the furan ring to yield the final product, 2-acetyl-5-bromofuran.[4]
Caption: Reaction mechanism for the bromination of 2-acetylfuran.
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.
Materials and Equipment
-
Reagents:
-
2-Acetylfuran (≥98%, CAS: 1192-62-7)
-
Bromine (≥99.5%, CAS: 7726-95-6)
-
1,4-Dioxane (anhydrous, ≥99.8%, CAS: 123-91-1)
-
Dichloromethane (DCM, ACS grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes (ACS grade)
-
Ethyl Acetate (ACS grade)
-
-
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. | Density (g/mL) |
| 2-Acetylfuran | 110.11 | 1.10 g | 10.0 | 1.0 | 1.098 |
| Bromine | 159.81 | 0.51 mL | 10.0 | 1.0 | 3.12 |
| 1,4-Dioxane | 88.11 | 25 mL | - | - | 1.034 |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 2-acetylfuran (1.10 g, 10.0 mmol) in 15 mL of anhydrous 1,4-dioxane.
-
Preparation of Brominating Agent: In the dropping funnel, carefully prepare a solution of bromine (0.51 mL, 10.0 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Bromination: Cool the flask containing the 2-acetylfuran solution to 0-5 °C using an ice-water bath. Begin dropwise addition of the bromine solution from the dropping funnel over approximately 30 minutes. Causality Check: A slow, controlled addition is critical to dissipate the heat generated by this exothermic reaction and to prevent the formation of over-brominated byproducts. The reaction mixture will typically turn a persistent orange/red color.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 hexanes/ethyl acetate), observing the consumption of the starting material.
-
Work-up - Quenching: Pour the reaction mixture into a beaker containing 50 mL of cold 10% aqueous sodium thiosulfate solution. Stir vigorously until the red/brown color of excess bromine is completely discharged.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any residual HBr) and 30 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot hexanes.[5] Dissolve the solid in hot solvent and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes. Dry the product under vacuum. The expected yield is typically in the range of 75-85%.
Product Characterization
The identity and purity of the synthesized 2-acetyl-5-bromofuran should be confirmed using standard analytical techniques.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 99-102 °C.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the C5-H proton signal from the starting material. Key signals include: δ ~7.20 (d, 1H, furan C4-H), δ ~7.10 (d, 1H, furan C3-H), δ ~2.50 (s, 3H, -COCH₃). The coupling constant between the furan protons (J) should be approximately 4.0 Hz.[6][7]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals around δ ~185 (C=O), ~155 (C2), ~130 (C5-Br), ~122 (C4), ~115 (C3), ~26 (-CH₃).[8]
-
IR Spectroscopy (KBr Pellet, cm⁻¹): Key peaks should be observed around 3100 (aromatic C-H stretch), 1670 (C=O stretch, conjugated ketone), and in the 1600-1450 region (furan ring C=C stretches).[8][9][10]
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z = 188 and 190. The base peak is often the acylium ion [M-CH₃]⁺ at m/z = 173/175.[6]
Critical Safety and Handling Protocols
Adherence to strict safety measures is non-negotiable due to the hazardous nature of the reagents.
-
General Precautions: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[11][12]
-
Bromine: Bromine is highly toxic, corrosive, and volatile.[13][14] It can cause severe chemical burns upon skin contact and is extremely dangerous if inhaled. Handle only in a fume hood. Have a neutralizing agent, such as a sodium thiosulfate solution, readily available for spills.[14]
-
1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen.[15] It can form explosive peroxides upon prolonged storage and exposure to air. Use only anhydrous dioxane from a freshly opened bottle or a properly stored container.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]
-
Inhalation (Bromine): Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Waste Management
Proper chemical waste disposal is essential for laboratory safety and environmental compliance.
-
Halogenated Organic Waste: All organic filtrates and solutions containing dichloromethane and the brominated product must be collected in a designated, clearly labeled halogenated organic waste container.
-
Aqueous Waste: The aqueous layers from the work-up, after neutralization, should be collected in a designated aqueous waste container. Do not mix with organic waste.
References
- CN101357910A - Method for synthesizing 2-acetylfuran - Google P
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. (URL: [Link])
-
Saldabol, N., & Popelis, Y. (1978). Bromination of 2-acetyl-5-methylfuran. Chemistry of Heterocyclic Compounds, 14(4), 362-365. (URL: [Link])
- CN102702143B - Method for preparing 2-acetylfuran - Google P
-
Kate Tutorials. (2018). 5 Electrophilic Substitution of Furan. YouTube. (URL: [Link])
-
Pearson+. Furan undergoes electrophilic aromatic substitution more readily.... (URL: [Link])
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. (URL: [Link])
-
ResearchGate. (2023). (PDF) N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. (URL: [Link])
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (URL: [Link])
-
Dr. Amal Al-Azmi. (2020). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. YouTube. (URL: [Link])
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. (URL: [Link])
-
Quora. (2017). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?. (URL: [Link])
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (URL: [Link])
-
MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (URL: [Link])
-
INIS-IAEA. (n.d.). Bromination of 2-acetylfuran with n-bromosuccinimide. (URL: [Link])
Sources
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Acetyl-5-bromothiophene(5370-25-2) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
Utilizing 2-Acetyl-3-bromofuran in nucleophilic substitution reactions.
An Application Guide for the Strategic Use of 2-Acetyl-3-bromofuran in Nucleophilic Substitution Reactions
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and professionals in drug development with a comprehensive guide to the practical application of this compound as a versatile scaffold in synthetic organic chemistry. We move beyond simple procedural lists to delve into the underlying chemical principles that govern its reactivity. This guide is designed to empower scientists to not only replicate established methods but also to rationally design novel synthetic pathways.
The furan nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2] this compound, in particular, serves as a highly valuable and functionalized building block. Its unique electronic architecture, featuring both an electron-withdrawing acetyl group and a displaceable bromine atom, opens a gateway to a diverse range of chemical transformations.[3] This guide will focus on its utility in nucleophilic substitution reactions, covering both direct substitution and transition-metal-catalyzed cross-coupling pathways.
The Chemical Rationale: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike simple aryl halides, which are generally unreactive towards nucleophiles[4], this compound is "activated" for substitution.
Causality Behind Reactivity:
-
Electron-Withdrawing Activation: The acetyl group at the C2 position is strongly electron-withdrawing. This effect significantly lowers the electron density of the furan ring, making it electrophilic and susceptible to attack by nucleophiles.[5]
-
Stabilization of the Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] The electron-withdrawing acetyl group is positioned ortho to the site of substitution (C3), which is crucial for stabilizing this transient intermediate through resonance. This stabilization lowers the activation energy of the reaction, allowing it to proceed under accessible laboratory conditions.
The general mechanism for the SNAr reaction on this compound is depicted below.
Experimental Protocols and Field-Proven Insights
While the SNAr mechanism provides a direct route for substitution with strong nucleophiles, many modern synthetic applications, especially in drug discovery, rely on the broader substrate scope offered by transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for forming C-C, C-N, and C-O bonds with aryl halides.[6][7]
We present two detailed, validated protocols: one for a direct SNAr reaction and one for a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Protocol 2.1: Direct Nucleophilic Substitution with a Thiol Nucleophile
This protocol details the synthesis of a 3-thioether-substituted furan, a common motif in pharmacologically active molecules. The choice of a strong base like sodium hydride is critical to deprotonate the thiol, generating the highly nucleophilic thiolate required for the SNAr reaction to proceed efficiently.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add the desired thiol (R-SH, 1.1 equivalents) dropwise to the stirred NaH suspension. Causality Note: This step generates the sodium thiolate in situ. Vigorous hydrogen gas evolution will be observed; addition must be slow and controlled.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 20-30 minutes after the addition is complete to ensure full deprotonation.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the thiolate solution at 0 °C.
-
Reaction Progression: After addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Nucleophile | Thiol (e.g., Thiophenol) | Thiols are soft, potent nucleophiles ideal for SNAr. |
| Base | NaH | A strong, non-nucleophilic base for quantitative thiolate formation. |
| Solvent | DMF, THF | Polar aprotic solvents that solvate the cation but not the nucleophile. |
| Temperature | 0 °C to RT (or gentle heat) | Controls initial reactivity and allows for controlled progression. |
| Atmosphere | Inert (N₂, Ar) | Prevents quenching of the strong base and anionic intermediates. |
Protocol 2.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the installation of carbon-based substituents (aryl, heteroaryl, vinyl groups), the Suzuki-Miyaura reaction is a superior and highly reliable method.[8] It offers broad functional group tolerance and typically proceeds with high yields. This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reagent Assembly: In a suitable reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (Ar-B(OH)₂, 1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system. A mixture like Toluene/Ethanol/Water or Dioxane/Water is common. Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, forming a more reactive boronate species.[9]
-
Inerting: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed, as determined by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to yield the desired 2-acetyl-3-aryl-furan.
-
| Parameter | Example Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | PPh₃, dppf | Stabilizes the Pd center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems that dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides the necessary thermal energy for oxidative addition and reductive elimination. |
Conclusion and Future Directions
This compound is a powerful and versatile intermediate for the synthesis of complex heterocyclic systems. A thorough understanding of its electronic properties allows for the rational application of both direct SNAr and palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as validated starting points for laboratory synthesis. By selecting the appropriate nucleophile and reaction conditions, chemists can strategically access a wide range of 3-substituted furan derivatives, paving the way for the development of new therapeutics, agrochemicals, and materials.
References
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate.[Link]
- Method for preparing 2-acetylfuran.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI.[Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate.[Link]
-
Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering.[Link]
-
1,4-pentandien-3-ones, XXXII: Reaction of 2-acetylthiophene and 2-acetylfuran with malononitrile and aldehydes, and synthesis and properties of phenylene-bis [(thienyl/furyl)nicotinonitrile] derivative. ResearchGate.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI.[Link]
- Method for synthesizing 2-acetylfuran.
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.[Link]
-
Nucleophilic Aromatic Substitution. YouTube.[Link]
-
Furo[3,4-b]benzofurans: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
This compound. PubChem.[Link]
-
Synthesis of 3‐amino‐2‐furans from alkynenitriles and substrate 2 with other EWGs. ResearchGate.[Link]
-
Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Institutes of Health.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.[Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.[Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
Benzofuran synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of Some Heterocyclic Compounds from Enamines of 3-Acetylfuran-2(5 H)-ones. Taylor & Francis Online.[Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square.[Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing.[Link]
-
Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI.[Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Rochester.[Link]
-
Nucleophilic aromatic substitution I. Khan Academy.[Link]
-
Mini review on important biological properties of benzofuran derivatives. MedCrave online.[Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! YouTube.[Link]
-
Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.[Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate.[Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Buy this compound | 22037-29-2 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
Application Note & Protocols: 2-Acetyl-3-bromofuran as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
The furan scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 2-Acetyl-3-bromofuran, in particular, has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an acetyl group at the 2-position and a bromine atom at the 3-position, provides two distinct and orthogonal handles for chemical modification.[2] The electron-withdrawing acetyl group influences the reactivity of the furan ring, while the bromine atom serves as a prime site for modern cross-coupling reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed experimental protocols for its synthesis and subsequent elaboration into advanced intermediates.
Introduction: The Strategic Advantage of this compound
This compound (C₆H₅BrO₂) is a furan derivative whose utility in organic synthesis is primarily dictated by its two functional groups.[2] The bromine atom at the C3 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This is the cornerstone of its application in building molecular complexity. Concurrently, the acetyl group at the C2 position can be leveraged for a range of classical carbonyl chemistry, including condensations, reductions, and transformations into other functional groups, further expanding its synthetic potential.[3]
The furan nucleus itself is a key component in a wide array of biologically active compounds, exhibiting properties ranging from antibacterial to anticancer.[1][4][5] Consequently, efficient methods for the construction of substituted furans are of paramount importance to the pharmaceutical industry. This compound serves as an ideal starting point for generating libraries of novel furan-containing compounds for drug discovery programs.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrO₂ | [6] |
| Molecular Weight | 189.01 g/mol | [6] |
| IUPAC Name | 1-(3-bromofuran-2-yl)ethanone | [6] |
| CAS Number | 22037-29-2 | [6] |
Synthesis of this compound: A Reliable Protocol
While several methods exist for the synthesis of this compound, a common and effective approach involves the acetylation of 3-bromofuran.[2] This reaction leverages the electrophilic aromatic substitution of the furan ring.
Protocol 2.1: Synthesis via Acetylation of 3-Bromofuran
This protocol describes the acetylation of 3-bromofuran using acetic anhydride with perchloric acid as a catalyst. This method requires careful temperature control to minimize the formation of byproducts.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 3-Bromofuran | C₄H₃BrO | 146.97 | 10.0 g (68.0 mmol) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20.8 g (204.1 mmol) |
| Perchloric Acid (70%) | HClO₄ | 100.46 | 1.0 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL |
| Saturated NaHCO₃(aq) | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromofuran (10.0 g, 68.0 mmol) and acetic anhydride (20.8 g, 204.1 mmol).
-
Cooling: Cool the mixture to -10 °C in an ice-salt bath.
-
Catalyst Addition: Slowly add 70% perchloric acid (1.0 mL) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -5 °C. The causality here is critical; exothermic reactions can lead to polymerization and degradation of the furan ring. Perchloric acid is a potent catalyst for this acylation.[2]
-
Reaction Monitoring: Stir the reaction mixture at -10 °C for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 20% ethyl acetate in hexanes eluent system.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (10-20% ethyl acetate in hexanes) to afford this compound as a pale yellow solid. Expected yield: 70-80%.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound as a precursor lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C3 position. These reactions are fundamental in modern drug synthesis for constructing the carbon skeleton of complex molecules.[7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is an indispensable tool for forming a carbon-carbon bond between an aryl halide and an organoboron compound.[7][9] This reaction is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance.[10]
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 3.1.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| This compound | C₆H₅BrO₂ | 189.01 | 1.0 g (5.29 mmol) |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.77 g (6.35 mmol) |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.31 g (0.26 mmol, 5 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.19 g (15.87 mmol) |
| Toluene | C₇H₈ | 92.14 | 40 mL |
| Ethanol | C₂H₆O | 46.07 | 10 mL |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 g, 5.29 mmol), phenylboronic acid (0.77 g, 6.35 mmol), and potassium carbonate (2.19 g, 15.87 mmol). The choice of a carbonate base is crucial for activating the boronic acid for transmetalation.[9]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene (40 mL) and ethanol (10 mL) via syringe. The solvent mixture provides good solubility for both organic and inorganic reagents.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C under an inert atmosphere. Monitor the reaction by TLC.
-
Workup: After completion (typically 4-6 hours), cool the reaction to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 2-acetyl-3-phenylfuran. Expected yield: >85%.
Substrate Scope for Suzuki-Miyaura Coupling
The protocol is robust and can be applied to a variety of aryl and heteroaryl boronic acids.
| Boronic Acid Partner | Product | Expected Yield (%) |
| 4-Methoxyphenylboronic acid | 2-Acetyl-3-(4-methoxyphenyl)furan | 85-95% |
| 3-Pyridinylboronic acid | 2-Acetyl-3-(pyridin-3-yl)furan | 70-80% |
| Thiophene-2-boronic acid | 2-Acetyl-3-(thiophen-2-yl)furan | 80-90% |
Visualization of Key Synthetic Workflow
The transformation of a simple furan starting material into a complex biaryl intermediate highlights the power of this synthetic strategy.
Conclusion and Future Perspectives
This compound is a readily accessible and highly effective building block for the synthesis of diverse pharmaceutical intermediates. The protocols outlined in this application note demonstrate its utility in robust and high-yielding cross-coupling reactions, providing a reliable pathway to complex molecular architectures. The orthogonal reactivity of its functional groups allows for sequential and divergent synthesis strategies, making it an invaluable tool for medicinal chemists. Future work will undoubtedly explore its application in other modern synthetic methodologies, such as C-H activation and photoredox catalysis, further cementing its role as a cornerstone precursor in drug discovery.
References
-
ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved January 28, 2026, from [Link]
-
Krasowska, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
-
Cerna, I., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14743-14779. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321414, this compound. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
-
MDPI. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 28, 2026, from [Link]
-
MDPI. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Retrieved January 28, 2026, from [Link]
-
Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 28, 2026, from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Buy this compound | 22037-29-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sciforum.net [sciforum.net]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: 2-Acetyl-3-bromofuran as a Strategic Precursor in the Synthesis of Novel Heterocycles
Introduction: Unlocking Heterocyclic Diversity
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Acetyl-3-bromofuran emerges as a highly versatile and powerful building block, offering chemists a gateway to a diverse array of novel heterocyclic compounds. Its unique trifunctional nature—comprising an electron-rich furan core, an electrophilic acetyl group, and a strategically positioned, reactive bromine atom—provides multiple handles for sequential or one-pot transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, with a focus on the synthesis of pyrazoles, isoxazoles, and derivatives formed via palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are grounded in established chemical principles to ensure reproducibility and inspire further innovation in medicinal chemistry and materials science.[1]
Core Synthetic Strategies & Mechanistic Insights
The reactivity of this compound can be directed towards either the acetyl group or the carbon-bromine bond, and often, both can be utilized in a synthetic sequence. This duality is the cornerstone of its utility.
Caption: Versatility of this compound in Heterocyclic Synthesis.
Synthesis of Furan-Substituted Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[2][3] The synthesis of pyrazoles from this compound typically proceeds through a two-step sequence involving an initial Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative.[4][5]
Mechanism & Rationale
The process begins with the base-catalyzed condensation of the acetyl group of this compound with an aromatic aldehyde. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetyl group, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone.
This chalcone intermediate is a perfect Michael acceptor. The subsequent reaction with hydrazine hydrate involves a nucleophilic attack by the hydrazine at the β-carbon, followed by an intramolecular cyclization and dehydration to furnish the stable pyrazole ring. The choice of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.[6]
Caption: Workflow for the Synthesis of Furan-Substituted Pyrazoles.
Experimental Protocol: Synthesis of 3-(3-Bromofuran-2-yl)-5-phenyl-1H-pyrazole
Part A: Synthesis of (E)-1-(3-bromofuran-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (20 mL).
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH ~5. Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic impurities, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to afford the pure chalcone as a crystalline solid.
Part B: Synthesis of 3-(3-Bromofuran-2-yl)-5-phenyl-1H-pyrazole
-
Reaction Setup: To a solution of the chalcone from Part A (1.0 eq) in glacial acetic acid (15 mL), add hydrazine hydrate (1.5 eq). Acetic acid serves as both the solvent and a catalyst for the cyclization.
-
Cyclization: Reflux the mixture for 8-10 hours. The elevated temperature is necessary to drive the intramolecular condensation and dehydration steps.
-
Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent system, such as ethanol/water, to yield the pure pyrazole derivative.
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Benzaldehyde, Hydrazine | 3-(3-Bromofuran-2-yl)-5-phenyl-1H-pyrazole | ~75-85 |
| This compound | 4-Methoxybenzaldehyde, Phenylhydrazine | 3-(3-Bromofuran-2-yl)-5-(4-methoxyphenyl)-1-phenylpyrazole | ~70-80 |
Synthesis of Furan-Substituted Isoxazoles
Isoxazoles are another class of five-membered heterocycles with significant biological activities.[7][8][9] The synthesis of isoxazoles from the chalcone intermediate derived from this compound is a straightforward and efficient process.
Mechanism & Rationale
The reaction pathway is analogous to pyrazole synthesis, but hydroxylamine hydrochloride is used as the nitrogen source.[9][10] The chalcone intermediate reacts with hydroxylamine in a basic medium. The reaction proceeds via nucleophilic addition of hydroxylamine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.[11] The basic conditions (e.g., KOH or NaOH in ethanol) are necessary to generate free hydroxylamine from its hydrochloride salt and to catalyze the condensation.
Experimental Protocol: Synthesis of 3-(3-Bromofuran-2-yl)-5-phenylisoxazole
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the chalcone intermediate (1.0 eq, prepared as in the pyrazole synthesis) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol (20 mL).
-
Reaction Conditions: Add potassium hydroxide (2.0 eq) to the mixture and reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Pour the residue into cold water. The crude isoxazole will precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol to obtain the final product.
| Intermediate | Reagent | Product | Yield (%) |
| (E)-1-(3-bromofuran-2-yl)-3-phenylprop-2-en-1-one | Hydroxylamine HCl, KOH | 3-(3-Bromofuran-2-yl)-5-phenylisoxazole | ~80-90 |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 3-position of the furan ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl or vinyl substituents, creating a library of 3-substituted-2-acetylfurans which can then be used to synthesize even more complex heterocycles.[13]
Mechanism & Rationale (Suzuki Coupling)
The catalytic cycle of the Suzuki reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Phosphine ligands like PPh₃ or more specialized biaryl phosphines are commonly employed.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Synthesis of 2-Acetyl-3-phenylfuran
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst. Use Schlenk techniques and degassed solvents.
-
Reaction Mixture: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask. Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1, 20 mL). The aqueous phase is essential for the transmetalation step.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure 2-acetyl-3-phenylfuran.
Conclusion and Future Outlook
This compound stands out as a readily accessible and highly adaptable precursor for constructing a multitude of heterocyclic scaffolds. The protocols detailed herein for the synthesis of pyrazoles, isoxazoles, and 3-arylfurans demonstrate the logical and efficient synthetic pathways available from this starting material. The true power of this reagent lies in the combinatorial possibilities; the products of the palladium-catalyzed coupling can serve as advanced intermediates for subsequent cyclization reactions at the acetyl group, opening doors to novel, complex, and potentially bioactive molecular frameworks. As the demand for new therapeutic agents and functional materials continues to grow, the strategic application of versatile building blocks like this compound will remain a critical enabler of chemical innovation.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
- Abdel-Wahab, B. F., Kariuki, B., Mohamed, H. A., & El-Hiti, G. A. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6127.
- Ben-Harb, S., et al. (2020).
- Wang, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2443.
- Kumar, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 602.
- Suryawanshi, V. S. (2020). Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives.
- MDPI. (2020). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 25(23), 5578.
- Kundu, N. G., et al. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (14), 2015-2022.
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- Abdel-Aziz, H. A., et al. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Heterocyclic Chemistry, 57(9), 3326-3336.
- Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(4), 861-869.
- MDPI. (2018).
- Google Patents. (2009). Method for synthesizing 2-acetylfuran. CN101357910A.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Shuvalov, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4598.
- Zubaidha, P. K., et al. (2011). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 52(43), 5644-5646.
- Fu, L., You, J., & Nishihara, Y. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
- International Journal for Multidisciplinary Research. (2026).
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Kumar, K. S., et al. (2011).
- El-Sayed, M. A. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(44), 27263-27293.
- National Center for Biotechnology Information. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 116–122.
- Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
- Al-Adiwish, W. M., et al. (2018). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7.
- Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube.
- ResearchGate. (n.d.). Utility of 2-Acetyl Benzofuran for the Synthesis of New Heterocycles as Potential Anticancer Agents.
Sources
- 1. Buy this compound | 22037-29-2 [smolecule.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds | MDPI [mdpi.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Acetyl-3-bromofuran
Introduction: The Versatility of the 2-Acetyl-3-bromofuran Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the furan motif remains a cornerstone.[1] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Among these, this compound emerges as a particularly valuable and versatile building block. The strategic placement of the acetyl and bromo groups imparts a unique electronic character and provides two distinct handles for synthetic elaboration. The electron-withdrawing nature of the acetyl group at the C2 position modulates the reactivity of the furan ring, particularly influencing the C-Br bond at the adjacent C3 position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and reaction conditions. By understanding the "why" behind the "how," practitioners can better troubleshoot, adapt, and extend these powerful synthetic transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the coupling of an organoboron species with an organohalide.[2][3] For this compound, this reaction opens a direct route to 3-aryl-2-acetylfurans, a scaffold of significant interest in medicinal chemistry.
Mechanistic Considerations & Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established, involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Causality Behind Experimental Choices:
-
Catalyst System (Pd Source and Ligand): The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step.[5] The electron-withdrawing acetyl group on the furan ring makes the C3 position more electron-deficient, which can facilitate this step. However, the furan oxygen can also coordinate to the palladium center, influencing reactivity. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are paramount. Ligands like SPhos, XPhos, or RuPhos are excellent choices as they promote both the oxidative addition and the subsequent reductive elimination steps.[6] A common and effective palladium source is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), which are reduced in situ to the active Pd(0) species.[7]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] A variety of bases can be employed, with inorganic carbonates like K₂CO₃ or Cs₂CO₃ being common choices for their effectiveness and mildness.[2] The choice of base can significantly impact yield, and screening may be necessary. For substrates sensitive to strong bases, milder options like K₃PO₄ are often preferred.
-
Solvent: A mixture of an organic solvent and water is typical for Suzuki couplings. Solvents like 1,4-dioxane, toluene, or DMF (dimethylformamide) are used to dissolve the organic substrates, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2]
Experimental Protocol: Synthesis of 3-Aryl-2-acetylfuran
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon gas three times.
-
Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and deionized water by bubbling nitrogen through it for 20-30 minutes. Add the degassed solvent mixture (5 mL per 1 mmol of bromofuran) to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 3-aryl-2-acetylfuran product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 70-90 |
| PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 80 | 65-85 |
Mizoroki-Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond and a C-H bond.[8] Applying this reaction to this compound allows for the synthesis of 3-alkenyl-2-acetylfurans, which are valuable precursors for more complex molecular architectures. A study on the closely related 2-acetyl-5-bromobenzofuran demonstrates the feasibility and provides optimized conditions for this transformation, particularly with the use of microwave irradiation to accelerate the reaction.[9]
Mechanistic Considerations & Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[8]
Causality Behind Experimental Choices:
-
Catalyst System: While phosphine ligands are common, phosphine-free systems or those with specific palladium complexes can be highly effective. For the related 2-acetyl-5-bromobenzofuran, a specific Pd(II)-complex was shown to be highly active.[9] In general, Pd(OAc)₂ or PdCl₂(PPh₃)₂ are robust and common choices. For electron-deficient substrates, N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Base: An organic base, such as triethylamine (Et₃N), is typically required to neutralize the HBr generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[8]
-
Solvent and Additives: Polar aprotic solvents like DMF are excellent for Heck reactions, effectively solvating the palladium intermediates.[9] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be crucial, especially in reactions involving salts, to enhance reaction rates.[9]
-
Microwave Irradiation: Microwave heating has been shown to dramatically reduce reaction times from hours to minutes for the Heck coupling of acetyl-bromobenzofurans.[9][10] This is due to efficient and rapid heating of the polar reaction mixture.
Experimental Protocol: Microwave-Assisted Synthesis of (E)-1-(3-Styryl-2-furyl)ethanone
This protocol is adapted from the successful coupling of 2-acetyl-5-bromobenzofuran with styrene and is expected to be highly effective for the title substrate.[9]
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, add this compound (1.0 mmol), TBAB (0.6 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).
-
Solvent and Reagent Addition: Add DMF (3 mL), Et₃N (3.0 mmol), and styrene (1.5 mmol).
-
Microwave Reaction: Seal the vial securely with a cap. Place it in the cavity of a microwave reactor. Set the reaction temperature to 160 °C, the power to 250 W, and the reaction time to 15 minutes with magnetic stirring.
-
Workup: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water (20 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired (E)-1-(3-styryl-2-furyl)ethanone.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[11] This reaction is invaluable for introducing alkynyl moieties onto the 2-acetylfuran core, creating versatile intermediates for further transformations like click chemistry or cyclization reactions.
Mechanistic Considerations & Rationale
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates the active copper(I) acetylide species.[12] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[1][13]
Causality Behind Experimental Choices:
-
Catalyst System: The standard catalyst system consists of a palladium(0) source, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[11] The palladium catalyst facilitates the main cross-coupling cycle, while copper is crucial for activating the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent: Solvents like THF or DMF are commonly used as they effectively dissolve the reactants and catalyst components. The reaction must be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Synthesis of 3-Alkynyl-2-acetylfuran
This protocol outlines a standard copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.3 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and degassed Et₃N (3.0 mmol) via syringe. Stir for 5 minutes at room temperature. Then, add the terminal alkyne (1.3 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 2-6 hours).
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct palladium-catalyzed coupling of aryl halides with a wide range of nitrogen nucleophiles.[14] This reaction provides a powerful and direct route to 3-amino-2-acetylfurans, which are important pharmacophores.
Mechanistic Considerations & Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[15]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) are highly effective.[15] They facilitate the challenging reductive elimination step that forms the C-N bond. Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation.
-
Solvent: Anhydrous, non-polar aromatic solvents such as toluene or dioxane are the solvents of choice, as they are compatible with the strong base and the catalyst system. The reaction must be performed under strictly anhydrous and inert conditions.
Experimental Protocol: Synthesis of 3-(Aryl/Alkyl)amino-2-acetylfuran
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply (glovebox recommended)
Step-by-Step Procedure:
-
Reagent Preparation (in a glovebox): To an oven-dried vial, add NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). Add this compound (1.0 mmol) and a stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C and stir.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel to yield the desired 3-amino-2-acetylfuran.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 60-90 |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 55-85 |
Conclusion
This compound is a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, chemists can selectively forge new carbon-carbon and carbon-nitrogen bonds at the C3 position. The protocols and rationale provided in this guide serve as a robust starting point for the synthesis of a diverse library of functionalized furan derivatives, paving the way for new discoveries in pharmaceutical and materials science research.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. Available at: [Link]
-
Suzuki, A. (2019). Suzuki-Miyaura Coupling. ChemOrgChem. Available at: [Link]
-
Unknown Author. (n.d.). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. Available at: [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. Available at: [Link]
-
Ghaffari, K. E., et al. (2025). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. PubMed Central. Available at: [Link]
-
Unknown Author. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Bunce, R. A., et al. (2012). Microwave-Assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-Based Antibiotics (III). ChemInform. Available at: [Link]
-
Unknown Author. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Nebra, N., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]
-
Unknown Author. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PubMed Central. Available at: [Link]
-
Sikk, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. ResearchGate. Available at: [Link]
-
Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Mowlem, T. J., & Whiting, A. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2025). Microwave-Assisted Palladium-Catalyzed Crossover-Annulation: Access to Fused Polycyclic Benzofuran Scaffolds. PubMed. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Unknown Author. (n.d.). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate. Available at: [Link]
-
Oh, S., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Nature Communications. Available at: [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. Available at: [Link]
-
Unknown Author. (2021). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Lee, C. H., & Lee, S. (2003). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. Organic Letters. Available at: [Link]
-
Wang, Y., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Semantic Scholar. Available at: [Link]
-
Szostak, M., & Szostak, M. (2019). One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. Chemical Communications. Available at: [Link]
-
Chen, Y.-C., et al. (2022). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules. Available at: [Link]
-
Carroll College Library & Learning Commons. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K [pubs.rsc.org]
Application Notes and Protocols: Leveraging 2-Acetyl-3-bromofuran for the Development of Novel Anti-inflammatory Agents
Introduction: The Furan Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The furan ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable scaffold in the design of novel therapeutics.[2] Furan derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antiviral, anticancer, and notably, anti-inflammatory properties.[3][4][5] The anti-inflammatory potential of furan-containing molecules often stems from their ability to modulate key enzymatic pathways and signaling cascades implicated in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, and the downregulation of pro-inflammatory cytokines.[1][6]
This guide focuses on the strategic use of a specific, highly functionalized starting material, 2-acetyl-3-bromofuran , for the rational design and synthesis of a new generation of anti-inflammatory agents. The presence of three key functional handles—the furan ring itself, a reactive acetyl group, and a versatile bromine atom—provides a rich platform for chemical diversification, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Chemical & Biological Rationale: Why this compound?
This compound is an ideal starting scaffold for several compelling reasons:
-
The Furan Core: As a central aromatic heterocycle, the furan moiety provides a stable and planar core structure that can engage in various non-covalent interactions with biological targets, such as π-stacking and hydrogen bonding.[5]
-
The Acetyl Group (C2 Position): This ketone functionality is a versatile handle for a wide range of chemical transformations. It can be a precursor for creating chalcones, Schiff bases, hydrazones, and other derivatives known to possess anti-inflammatory activity.[2][7]
-
The Bromo Group (C3 Position): The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This enables fine-tuning of the molecule's steric and electronic properties to enhance target binding and selectivity.
This multi-pronged derivatization potential allows for the creation of large, diverse chemical libraries from a single, readily accessible starting material, accelerating the hit-to-lead optimization process in drug discovery.
Proposed Synthetic Strategies & Protocols
The following protocols outline key synthetic transformations of this compound to generate a library of derivatives for anti-inflammatory screening.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are well-established anti-inflammatory pharmacophores.[8] The acetyl group of this compound can readily undergo condensation with various aromatic aldehydes to yield furan-containing chalcones.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.1 eq.) to the solution.
-
Base Catalysis: Slowly add an aqueous solution of a suitable base (e.g., 40% NaOH or KOH) dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Diagram of Synthetic Workflow:
Caption: Synthesis of chalcone derivatives.
Protocol 2: Synthesis of Aryl/Heteroaryl Derivatives via Suzuki Cross-Coupling
Rationale: The introduction of diverse (hetero)aromatic systems at the C3 position via Suzuki coupling can significantly impact the molecule's interaction with biological targets. This is a powerful method for exploring SAR.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Diagram of Synthetic Workflow:
Caption: Synthesis via Suzuki cross-coupling.
Biological Evaluation: A Tiered Screening Approach
A hierarchical screening cascade is recommended to efficiently identify and characterize the anti-inflammatory potential of the synthesized derivatives.
Tier 1: In Vitro Primary Screening
Objective: To rapidly identify compounds with primary anti-inflammatory and antioxidant activity.
Protocol 3: Inhibition of Protein Denaturation Assay
Rationale: Denaturation of proteins is a well-documented cause of inflammation. This assay provides a quick assessment of a compound's ability to stabilize proteins.[9]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound solution (at various concentrations), 0.5 mL of 1% bovine serum albumin (BSA) solution, and 4.0 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Control: A control solution is prepared without the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation. A standard drug like diclofenac sodium should be used as a positive control.
Protocol 4: Red Blood Cell (RBC) Membrane Stabilization Assay
Rationale: The RBC membrane is analogous to the lysosomal membrane. Its stabilization implies that the compound may inhibit the release of lysosomal enzymes, which are mediators of inflammation.[10]
-
RBC Suspension: Prepare a 10% v/v suspension of fresh human or rat red blood cells in isosaline.
-
Assay Mixture: The assay mixture consists of 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the RBC suspension, and 1 mL of the test compound solution at various concentrations.
-
Incubation: Incubate the mixtures at 56°C for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization.
Tier 2: Cellular and Enzymatic Assays
Objective: To elucidate the mechanism of action of the most promising hits from Tier 1.
Protocol 5: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay quantifies the inhibitory effect of compounds on NO production in a cellular context.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value for each active compound.
Protocol 6: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[11] Determining the inhibitory activity and selectivity for COX-2 over COX-1 is crucial for assessing the potential for reduced gastrointestinal side effects.
-
This assay is typically performed using commercially available COX-1 and COX-2 inhibitor screening kits (e.g., from Cayman Chemical, Abcam). These kits provide a standardized and reliable method for determining IC₅₀ values. The general principle involves measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the respective COX isoenzyme in the presence and absence of the test compound.
Tier 3: In Vivo Models of Inflammation
Objective: To confirm the anti-inflammatory efficacy of lead compounds in a whole-animal model.
Protocol 7: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation.[3][12]
-
Animal Grouping: Use Wistar albino rats, fasted overnight. Divide them into groups: control (vehicle), standard (e.g., indomethacin or diclofenac), and test groups receiving different doses of the lead compound.
-
Drug Administration: Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of the this compound derivatives are likely mediated through the modulation of key signaling pathways that regulate the expression of inflammatory mediators.
-
NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[13][14] Many anti-inflammatory agents act by inhibiting the activation of the NF-κB pathway.[15]
Caption: Inhibition of the NF-κB signaling pathway.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are crucial in transducing extracellular signals to cellular responses, including the production of inflammatory cytokines.[16][17][18] Inhibition of MAPK signaling, particularly the p38 pathway, is a validated strategy for anti-inflammatory drug development.
Caption: Inhibition of the p38 MAPK signaling pathway.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the screening cascade should be systematically analyzed to build a robust SAR model.
Table 1: Hypothetical Data Summary for Synthesized Derivatives
| Compound ID | Modification | IC₅₀ NO Production (µM) | IC₅₀ COX-2 (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | % Inhibition of Paw Edema @ 3h (Dose) |
| Parent | This compound | >100 | >100 | - | <10% (50 mg/kg) |
| Chalcone-1 | R = 4-OH-phenyl | 15.2 | 5.8 | 12 | 45% (25 mg/kg) |
| Chalcone-2 | R = 4-Cl-phenyl | 8.9 | 2.1 | 25 | 62% (25 mg/kg) |
| Suzuki-1 | R' = Pyridin-3-yl | 22.5 | 18.3 | 5 | 35% (25 mg/kg) |
| Suzuki-2 | R' = 4-MeO-phenyl | 12.1 | 4.5 | 18 | 58% (25 mg/kg) |
| Diclofenac | (Reference) | 5.6 | 0.9 | 8 | 68% (10 mg/kg) |
Analysis of Hypothetical Data:
-
Chalcone series: The introduction of a chalcone moiety significantly increases anti-inflammatory activity. An electron-withdrawing group (Cl) at the para-position of the phenyl ring (Chalcone-2) appears to be more effective than an electron-donating group (OH) (Chalcone-1), suggesting that electronic effects play a crucial role.
-
Suzuki series: Arylation at the C3 position also confers activity. The methoxy-substituted phenyl ring (Suzuki-2) shows better activity than the pyridine ring (Suzuki-1), indicating that lipophilicity and specific steric bulk may be important for target engagement.
-
COX-2 Selectivity: Both lead series show preferential inhibition of COX-2, which is a desirable trait for modern anti-inflammatory agents.
Conclusion and Future Directions
This compound represents a versatile and highly promising starting material for the development of novel anti-inflammatory agents. The synthetic protocols and biological screening workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize new chemical entities based on this privileged scaffold. Future work should focus on expanding the library of derivatives, further elucidating the mechanism of action of the most potent compounds by investigating their effects on NF-κB and MAPK signaling pathways, and conducting more extensive in vivo studies to assess their therapeutic potential and safety profiles.
References
-
ResearchGate. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]
-
MDPI. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Retrieved from [Link]
-
The Pharma Innovation. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-acetylfuran.
-
National Center for Biotechnology Information. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from [Link]
-
ResearchGate. (2015). Benzofurans: A new profile of biological activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (2025). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Retrieved from [Link]
-
KoreaMed Synapse. (n.d.). Mitogen-activated Protein Kinases in Inflammation. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Retrieved from [Link]
-
Bentham Science. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Retrieved from [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). A comprehensive review on furan and its derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Furan Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Retrieved from [Link]
-
International Journal of Basic & Clinical Pharmacology. (n.d.). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. Retrieved from [Link]
-
Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]
-
PubMed. (n.d.). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Retrieved from [Link]
-
PubMed. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-acetylfuran.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. purformhealth.com [purformhealth.com]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols: Derivatization of 2-Acetyl-3-bromofuran for Structure-Activity Relationship Studies
Introduction: The Strategic Value of the 2-Acetyl-3-bromofuran Scaffold
The furan nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold represents a particularly valuable starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies. The two functional groups, an acetyl group at the C2 position and a bromine atom at the C3 position, offer orthogonal handles for chemical modification. This allows for the systematic and independent introduction of diverse substituents, enabling a thorough exploration of the chemical space around the furan core to optimize biological activity, selectivity, and pharmacokinetic properties.[1]
This guide provides a detailed overview of synthetic strategies and protocols for the derivatization of this compound, aimed at researchers and drug development professionals engaged in SAR-driven lead optimization. We will explore the chemical logic behind the chosen synthetic routes and provide step-by-step protocols for key transformations.
Strategic Derivatization of this compound
The derivatization of this compound can be strategically approached by targeting the two reactive sites independently or in a sequential manner. The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.[2] The acetyl group at the C2 position can be modified through various carbonyl chemistry reactions, including reduction, oxidation, and condensation reactions.
Caption: Strategic workflow for SAR studies using this compound.
Part 1: Derivatization at the C3-Position via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of aryl and heteroaryl halides.[3]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Objective: To synthesize 2-acetyl-3-phenylfuran.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).
-
Add triphenylphosphine (0.1 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Heck-Mizoroki Reaction: Introduction of Alkenyl Groups
The Heck-Mizoroki reaction enables the coupling of an unsaturated halide with an alkene, providing a route to substituted alkenes.
Protocol 2: Heck-Mizoroki Reaction of this compound with Styrene
-
Objective: To synthesize 2-acetyl-3-styrylfuran.
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
-
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes from terminal alkynes and aryl or vinyl halides.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Objective: To synthesize 2-acetyl-3-(phenylethynyl)furan.
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by TLC. Once complete, filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Caption: Palladium-catalyzed derivatization at the C3 position.
Part 2: Derivatization at the C2-Acetyl Group
The acetyl group at the C2 position offers a versatile handle for a range of chemical transformations.
Reduction of the Carbonyl Group
The reduction of the acetyl group to a secondary alcohol can significantly alter the polarity and hydrogen bonding capabilities of the molecule.
Protocol 4: Reduction of this compound to 1-(3-bromofuran-2-yl)ethanol
-
Objective: To synthesize 1-(3-bromofuran-2-yl)ethanol.
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the desired alcohol.
-
Aldol Condensation
Aldol condensation of the acetyl group with an aldehyde introduces a new carbon-carbon bond and extends the carbon skeleton.
Protocol 5: Aldol Condensation of this compound with Benzaldehyde
-
Objective: To synthesize (E)-1-(3-bromofuran-2-yl)-3-phenylprop-2-en-1-one.
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL).
-
Add an aqueous solution of sodium hydroxide (2.0 mmol in 2 mL of water) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to afford the pure chalcone.
-
Caption: Chemical modifications of the C2-acetyl group.
Part 3: Data Presentation for Structure-Activity Relationship Studies
A systematic presentation of synthetic and biological data is crucial for discerning structure-activity relationships. The following tables provide templates for organizing this information.
Table 1: Synthetic Summary of this compound Derivatives
| Compound ID | R¹ (C3-Substituent) | R² (C2-Substituent) | Synthetic Protocol | Yield (%) |
| 1a | -Br | -C(O)CH₃ | Starting Material | - |
| 2a | -Phenyl | -C(O)CH₃ | Protocol 1 | 85 |
| 3a | -Styryl | -C(O)CH₃ | Protocol 2 | 78 |
| 4a | -Phenylethynyl | -C(O)CH₃ | Protocol 3 | 82 |
| 5a | -Br | -CH(OH)CH₃ | Protocol 4 | 95 |
| 6a | -Br | -C(O)CH=CH-Ph | Protocol 5 | 90 |
Table 2: Illustrative In Vitro Biological Activity Data (Anticancer Screening)
| Compound ID | R¹ (C3-Substituent) | R² (C2-Substituent) | IC₅₀ (µM) - Cell Line A | IC₅₀ (µM) - Cell Line B |
| 1a | -Br | -C(O)CH₃ | >100 | >100 |
| 2a | -Phenyl | -C(O)CH₃ | 50.2 | 75.8 |
| 3a | -Styryl | -C(O)CH₃ | 25.1 | 42.3 |
| 4a | -Phenylethynyl | -C(O)CH₃ | 15.7 | 28.9 |
| 5a | -Br | -CH(OH)CH₃ | 80.5 | 95.1 |
| 6a | -Br | -C(O)CH=CH-Ph | 45.3 | 68.4 |
Note: The biological data presented here is for illustrative purposes only and does not represent actual experimental results.
From this hypothetical data, one might infer that:
-
Derivatization at the C3 position generally enhances activity compared to the starting material.
-
The introduction of a phenylethynyl group (Compound 4a ) leads to the most potent activity.
-
Reduction of the acetyl group (Compound 5a ) diminishes the anticancer activity.
Conclusion
The this compound scaffold provides a robust and versatile platform for the generation of diverse chemical libraries for structure-activity relationship studies. The orthogonal reactivity of the C2-acetyl and C3-bromo positions allows for a systematic exploration of the chemical space, which is essential for the identification and optimization of novel drug candidates. The protocols and strategies outlined in this guide offer a solid foundation for researchers to embark on the synthesis of novel furan-based compounds with potential therapeutic applications.
References
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]
-
Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Publishing. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
-
BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. Available at: [Link]
-
Furan-based acetylating agent for the chemical modification of proteins. PubMed. Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Available at: [Link]
-
Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Publishing. Available at: [Link]
-
Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. ResearchGate. Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. NIH. Available at: [Link]
- Method for synthesizing 2-acetylfuran. Google Patents.
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. MDPI. Available at: [Link]
-
Progress of Acetylation Modification in Plants. MDPI. Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available at: [Link]
-
Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS-IAEA. Available at: [Link]
-
Reaction profiles of nucleophilic substitution reactions of 2‐O‐acetyl... ResearchGate. Available at: [Link]
-
The chemistry of the addition of an acetyl group to the amino‐terminal... ResearchGate. Available at: [Link]
-
Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo. Available at: [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
-
How does adding an acetyl group to something promote stability of a molecule?. Reddit. Available at: [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. ResearchGate. Available at: [Link]
-
Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications (RSC Publishing). Available at: [Link]
-
Nucleophilic substitution. Wikipedia. Available at: [Link]
-
Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. PLOS ONE. Available at: [Link]
-
Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Publishing. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. Available at: [Link]
-
The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Available at: [Link]
Sources
- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 3. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Effective Purification of Crude 2-Acetyl-3-bromofuran
Welcome to the technical support center for the purification of crude 2-Acetyl-3-bromofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective purification strategies. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt these protocols to your specific needs.
Understanding the Challenge: The Nature of Crude this compound
This compound is a valuable building block in organic synthesis.[1] Its preparation, typically through the Friedel-Crafts acylation of 3-bromofuran or the bromination of 2-acetylfuran, often results in a crude product containing a variety of impurities.[1] Understanding the nature of these impurities is the first step toward effective purification.
Potential Impurities in Crude this compound:
| Impurity Category | Specific Examples | Rationale for Presence |
| Unreacted Starting Materials | 3-Bromofuran, 2-Acetylfuran, Acetic Anhydride | Incomplete reaction conversion. |
| Isomeric Byproducts | 2-Acetyl-5-bromofuran, 3-Acetyl-2-bromofuran | Side reactions during bromination or acylation.[2] |
| Over-reacted Products | Di-brominated acetylfurans | Use of excess brominating agent. |
| Reaction Reagents & Catalysts | Lewis acids (e.g., AlCl₃), Bromine | Carryover from the reaction workup.[3] |
| Solvent Residues | Dichloromethane, Carbon tetrachloride, etc. | Incomplete removal after extraction or reaction. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark, oily residue. What is the best first step for purification?
A: A dark, oily residue suggests the presence of polymeric materials and colored impurities. Before attempting more refined purification techniques like column chromatography or recrystallization, it is advisable to perform a preliminary purification. A simple and effective first step is to dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate, and treat it with activated charcoal.[4] The charcoal will adsorb many of the colored impurities. After stirring for a short period, the charcoal can be removed by filtration through a pad of celite. This will often yield a lighter-colored solution that is more amenable to further purification.
Q2: I'm struggling to choose a suitable solvent system for column chromatography. Where do I start?
A: The key to successful column chromatography is selecting an eluent that provides good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]
Begin by running TLC plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with clear separation from other spots.[6]
dot
Caption: Workflow for TLC solvent system screening.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. Here are several troubleshooting steps:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until it fully dissolves. Then, allow it to cool more slowly.[6]
-
Try a different solvent or solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system. For a ketone, a solvent like ethanol or a mixture of hexane and acetone could be effective.[7]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seed the solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[8]
Q4: How do I effectively remove unreacted 3-bromofuran?
A: 3-Bromofuran has a relatively low boiling point (102.5-102.6 °C).[9] If your crude product is a liquid or low-melting solid, you may be able to remove a significant portion of the unreacted 3-bromofuran by rotary evaporation under reduced pressure, provided this compound is significantly less volatile. However, for complete removal, column chromatography is the most reliable method. The less polar 3-bromofuran will elute before the more polar this compound.
Detailed Purification Protocols
Protocol 1: Column Chromatography
This is often the most effective method for purifying crude this compound, especially for removing isomeric impurities.
dot
Caption: Step-by-step workflow for column chromatography.
Step-by-Step Methodology:
-
Eluent Selection: As determined by TLC, prepare a suitable eluent system (e.g., 8:2 hexane:ethyl acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add a layer of sand to the top of the silica gel to prevent disturbance during solvent addition.
-
Never let the column run dry.[10]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin collecting fractions in test tubes.
-
Apply gentle pressure with a pump or inert gas to speed up the elution (flash chromatography).
-
-
Monitoring and Isolation:
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light. A potassium permanganate stain can also be used for visualization.[5][11]
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for final purification, especially if your product is a solid at room temperature. The key is to find a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Column Chromatography: Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed improperly (channeling). | - Re-optimize the eluent using TLC.- Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles. |
| Column Chromatography: Product not Eluting | - Solvent system is not polar enough.- Compound may be degrading on the silica. | - Gradually increase the polarity of the eluent.- Test compound stability on a TLC plate. Consider using a different stationary phase like alumina. |
| Recrystallization: No Crystals Form | - Solution is not saturated (too much solvent).- Cooling too rapidly. | - Boil off some of the solvent and allow it to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4] |
| Recrystallization: Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Choose a solvent in which the compound is less soluble at low temperatures. |
| Purified Product is Colored | - Presence of persistent colored impurities. | - Treat a solution of the product with activated charcoal and filter.- Repeat the purification process. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2013, April 24). Bromination of 2-acetyl-5-methylfuran. Retrieved from [Link]
- Google Patents. (n.d.). Process for the bromination of ketones.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
guide for crystallization. (n.d.). Retrieved from [Link]
-
PMC - NIH. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. websites.umich.edu [websites.umich.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. jru.edu.in [jru.edu.in]
- 7. epfl.ch [epfl.ch]
- 8. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 9. magritek.com [magritek.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Overcoming Challenges in the Regioselective Bromination of 2-Acetylfuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective bromination of 2-acetylfuran. This guide is designed for researchers, scientists, and drug development professionals who utilize brominated furan derivatives as key intermediates in their synthetic workflows.[1] We understand that while electrophilic substitution on the furan ring is a fundamental reaction, achieving high regioselectivity with the 2-acetylfuran substrate presents unique challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to build a strong theoretical foundation before troubleshooting specific experimental issues.
Q1: What makes the regioselective bromination of 2-acetylfuran challenging?
The primary challenge stems from the inherent reactivity of the furan ring and the directing influence of the acetyl substituent. The furan ring is an electron-rich aromatic system that reacts readily with electrophiles, often more so than benzene.[2] However, this high reactivity can lead to several competing reaction pathways:
-
Mixtures of Regioisomers: While the 5-position is electronically favored, bromination can also occur at the 4-position, leading to difficult-to-separate isomeric mixtures.
-
Polybromination: The monobrominated product is still activated towards further electrophilic attack, often resulting in the formation of dibromo byproducts.[3]
-
Side-Chain Bromination: Under certain conditions, particularly with radical initiators, bromination can occur on the methyl group of the acetyl moiety (ω-bromination).[4]
-
Ring Instability: Furans are sensitive to strong acids and oxidizing conditions, which can lead to ring-opening or polymerization, resulting in low yields and tar formation.[5]
Q2: What is the expected major regioisomer from the electrophilic bromination of 2-acetylfuran, and why?
The major product is 5-bromo-2-acetylfuran . This is governed by the principles of electrophilic aromatic substitution on a substituted furan ring.
-
Activating Effect of Ring Oxygen: The oxygen atom in the furan ring is a powerful activating group that donates electron density to the ring through resonance, primarily at the α-positions (C2 and C5).
-
Directing Effect of the Acetyl Group: The 2-acetyl group is an electron-withdrawing and deactivating group. In aromatic systems, such groups are typically meta-directing. Therefore, it deactivates the adjacent C3 position and, to a lesser extent, the C5 position.
The net effect is a strong preference for substitution at the C5 position. It is the most activated α-position that is not sterically hindered and is electronically favored despite the mild deactivating influence of the acetyl group. Attack at C4 is less favorable as it is a β-position and receives less electron density from the ring oxygen.
The diagram below illustrates the formation of the resonance-stabilized intermediates (arenium ions) following electrophilic attack by Br⁺ at the C5 and C4 positions. The intermediate from C5 attack is more stable as the positive charge is better delocalized over three atoms, including the electropositive oxygen, leading to the major product.
Caption: Electrophilic attack pathways on 2-acetylfuran.
Q3: What are the common brominating agents and how do they differ?
The choice of brominating agent is critical for controlling selectivity and yield. The most common reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
| Reagent | Formula | Key Characteristics & Use Cases |
| Molecular Bromine | Br₂ | High Reactivity: A strong electrophile that can lead to over-bromination and decomposition if not carefully controlled.[4] Conditions: Often used at low temperatures and in various solvents. Can be effective when stoichiometry is precise. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Mild & Selective: A preferred source of electrophilic bromine (Br⁺), especially in polar solvents. It maintains a low concentration of Br₂ in the reaction mixture, which helps suppress side reactions.[6] Dual Reactivity: Can act as a radical source in non-polar solvents (e.g., CCl₄) with a radical initiator, leading to side-chain bromination.[7] |
| DBDMH | C₅H₆Br₂N₂O₂ | High-Yield Reagent: 1,3-Dibromo-5,5-dimethylhydantoin is another excellent solid source of electrophilic bromine. It is often highly efficient and can drive reactions to completion, sometimes with better selectivity than NBS or Br₂.[3][8] |
Q4: How does the choice of solvent influence the reaction outcome?
The solvent plays a crucial role in modulating the reactivity of the brominating agent and stabilizing intermediates.
-
Polar Aprotic Solvents (e.g., DMF, Acetic Acid): These solvents are effective for electrophilic substitution with NBS. They help to polarize the N-Br bond, facilitating the generation of the Br⁺ electrophile and stabilizing the charged arenium ion intermediate.[9]
-
Non-Polar Solvents (e.g., CCl₄, Chloroform): When using NBS in these solvents, the reaction mechanism can shift from electrophilic substitution to a radical pathway, especially in the presence of light or a radical initiator like AIBN. This is a primary cause of undesired side-chain bromination on the acetyl group.[4][7]
-
Hydroxylic Solvents (e.g., Water, Alcohols): These are generally avoided. The high reactivity of furan with bromine in hydroxylic solvents can lead to addition reactions and subsequent ring-opening.[5]
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Q1: My reaction yields a mixture of 5-bromo and 4-bromo-2-acetylfuran. How can I improve selectivity for the 5-bromo isomer?
-
Underlying Cause: This is a classic selectivity problem. The reaction conditions may be too harsh, or the brominating agent may be too reactive, overcoming the intrinsic electronic preference for the C5 position.
-
Solutions:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures increase selectivity by favoring the pathway with the lowest activation energy, which is attack at C5.
-
Switch to a Milder Reagent: If you are using Br₂, switch to NBS. NBS maintains a low equilibrium concentration of Br₂, which is less aggressive and more selective.
-
Control the Rate of Addition: Add the brominating agent (dissolved in the reaction solvent) dropwise to the solution of 2-acetylfuran over an extended period. This keeps the instantaneous concentration of the electrophile low, preventing side reactions.
-
Solvent Choice: Use a polar aprotic solvent like DMF or glacial acetic acid, which can stabilize the more stable C5-attack intermediate.
-
Q2: I am observing significant amounts of dibrominated products. How can I prevent this?
-
Underlying Cause: The monobrominated product is still reactive enough to undergo a second bromination. This issue arises from using an excess of the brominating agent or from poor mixing, creating localized areas of high reagent concentration.
-
Solutions:
-
Precise Stoichiometry: Use exactly 1.0 equivalent of the brominating agent, or even slightly less (e.g., 0.95 eq.), and be prepared for a slightly lower conversion of the starting material.
-
Slow Addition at Low Temperature: As with improving regioselectivity, adding the reagent slowly at a reduced temperature is highly effective. Once the desired amount of monobrominated product is formed (monitored by TLC or GC), quench the reaction immediately.
-
Use a Limiting Reagent: Consider using the brominating agent as the limiting reagent to ensure all of it is consumed before significant over-bromination can occur.
-
Q3: My product is contaminated with the side-chain brominated (ω-bromo) isomer. What causes this and how can I avoid it?
-
Underlying Cause: This is the result of a radical bromination mechanism competing with the desired electrophilic substitution pathway. This is almost always an issue when using NBS.[4]
-
Solutions:
-
Avoid Radical Conditions: Do not use non-polar solvents like CCl₄. Avoid exposure to UV light (perform the reaction in a flask wrapped in foil) and do not add radical initiators (like AIBN or benzoyl peroxide).[7]
-
Use a Polar Solvent: Switch to a polar aprotic solvent like acetic acid or DMF. These solvents promote the ionic (electrophilic) pathway.
-
Use a Different Reagent: If the problem persists, consider using Br₂ or DBDMH under carefully controlled ionic conditions, as their tendency to initiate radical chains is lower than that of NBS in the absence of an initiator.
-
Q4: The reaction is giving a low yield or a complex mixture of tar-like substances. What are the likely causes?
-
Underlying Cause: This indicates substrate decomposition. The furan ring is sensitive to acid and strong electrophiles.[5]
-
Solutions:
-
Check Reagent Purity: Ensure your 2-acetylfuran is pure. Impurities can catalyze polymerization.
-
Buffer the Reaction: The HBr byproduct of bromination is a strong acid that can catalyze decomposition. Consider adding a non-nucleophilic base like pyridine or sodium acetate to the reaction mixture to scavenge the acid as it forms.
-
Strict Temperature Control: Avoid allowing the reaction to exotherm. An uncontrolled temperature increase is a common cause of polymerization and decomposition.
-
Degas Solvents: Remove dissolved oxygen from the solvent, as it can sometimes participate in oxidative degradation pathways.
-
Q5: I'm having difficulty separating the 4-bromo and 5-bromo regioisomers. What purification strategies are effective?
-
Underlying Cause: The isomers often have very similar polarities, making separation by standard column chromatography challenging.
-
Solutions:
-
Optimize Chromatography: Use a high-performance flash chromatography system with a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane).
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. Test various solvent systems (e.g., hexane/ethyl acetate, ethanol/water, isopropanol). Often, one isomer will crystallize preferentially, enriching the other in the mother liquor.
-
Focus on Prevention: The most effective strategy is to optimize the reaction for maximum regioselectivity, minimizing the formation of the undesired isomer in the first place.
-
Section 3: Recommended Experimental Protocols
Protocol 1: High-Selectivity Monobromination at the C5 Position using NBS
This protocol is optimized for selectivity and is an excellent starting point for most applications.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-acetylfuran (1.0 eq.).
-
Solvent: Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in glacial acetic acid.
-
Addition: Add the NBS solution to the cooled 2-acetylfuran solution dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice-water and a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield 5-bromo-2-acetylfuran.
Section 4: Visualizations and Data
Troubleshooting Workflow
This decision tree can guide you through a logical troubleshooting process when your reaction does not perform as expected.
Sources
- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to monitor the progress of reactions involving 2-Acetyl-3-bromofuran by TLC.
Welcome to the technical support center for monitoring chemical reactions involving 2-Acetyl-3-bromofuran using Thin-Layer Chromatography (TLC). This guide is designed for researchers, synthetic chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps for setting up a TLC to monitor a reaction with this compound?
A1: The foundational step is to establish a baseline before initiating your reaction. This involves running a TLC of your starting material, this compound, to determine an appropriate solvent system and confirm its appearance on the plate. An ideal solvent system will give your starting material an Rf (retention factor) value between 0.2 and 0.4, allowing ample space on the plate for new, potentially less polar or more polar products to appear with clear separation.
Q2: Which type of TLC plate is recommended for this compound and its derivatives?
A2: Standard silica gel 60 F254 plates are the industry standard and work exceptionally well for furan derivatives. The "F254" designation indicates that the plate is impregnated with a fluorescent dye that glows green under short-wave UV light (254 nm).[1] Since this compound contains a conjugated aromatic system, it will absorb this UV light and appear as a dark spot against the green background, making visualization straightforward and non-destructive.[2][3]
Q3: How do I choose the right mobile phase (solvent system) for my TLC?
A3: The choice of mobile phase is critical and depends on the polarity of your starting material and expected product. This compound is a moderately polar compound. A good starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[1]
-
Initial Trial: Begin with a 4:1 mixture of Hexanes:EtOAc.
-
If the Rf is too low (spot doesn't move far): Increase the polarity by moving to a 3:1 or 2:1 ratio of Hexanes:EtOAc.
-
If the Rf is too high (spot moves with the solvent front): Decrease the polarity by trying a 9:1 or 19:1 ratio of Hexanes:EtOAc.
The goal is to find a system that provides good separation between your starting material and the product(s).
Q4: How can I visualize the spots on the TLC plate? Is UV light sufficient?
A4: For this compound and many of its derivatives, UV light is the primary and most convenient visualization method.[4] However, it is not foolproof. Some reaction products or byproducts may not be UV-active. Therefore, a multi-step visualization process is recommended:
-
UV Light (254 nm): View the plate under a UV lamp and circle all visible spots with a pencil.[3] This method is non-destructive.
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Iodine vapor reversibly stains many organic compounds, appearing as brown spots.[5] This is particularly useful for unsaturated and aromatic compounds. The spots will fade, so circle them promptly.[2]
-
Chemical Stains: If spots are still not visible or if you need to differentiate between functional groups, use a chemical stain. A p-anisaldehyde stain is an excellent general-purpose choice that reacts with many functional groups (ketones, alcohols, etc.) to give a range of colors upon heating.[6] Another common general-use stain is permanganate, which reacts with any oxidizable group.[2]
Standard Protocol for Reaction Monitoring
This protocol outlines a self-validating system for accurately tracking the progress of a reaction starting from this compound. The use of a "co-spot" is crucial for unambiguously identifying the starting material spot in the reaction mixture lane, especially when the product's Rf is very close to the starting material's Rf.[7][8]
Step-by-Step Methodology
-
Prepare the TLC Chamber: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring a uniform solvent front. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes on the baseline: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).[7]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small, concentrated spot of your diluted this compound solution onto the "SM" mark.
-
C Lane: Apply a spot of the starting material to the "C" mark. Then, without rinsing the capillary, apply a spot of your reaction mixture directly on top of the starting material spot.
-
RM Lane: Apply a small spot of your reaction mixture to the "RM" mark.
-
Expert Tip: Ensure spots are small and concentrated by applying them quickly and allowing the solvent to dry completely between applications if multiple applications are needed.[7]
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your baseline. Close the lid and allow the solvent to elute up the plate undisturbed.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualize and Analyze: Dry the plate completely. View under a UV lamp and circle the spots. Proceed with iodine or a chemical stain if necessary. The disappearance of the starting material spot in the "RM" lane (compared to the "SM" and "C" lanes) and the appearance of a new product spot indicates the reaction is progressing.
Workflow Diagram
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
Q5: My spots are streaking vertically up the plate. What's wrong?
A5: Streaking is a common issue with several potential causes.[9]
-
Problem: The sample is too concentrated.
-
Cause: Overloading the plate saturates the silica gel, leading to poor separation and tailing.[9]
-
Solution: Dilute your sample before spotting it on the plate.
-
-
Problem: The compound is highly acidic or basic.
-
Cause: Acidic or basic functional groups can interact too strongly with the silica gel's slightly acidic surface, causing them to "stick" and streak.
-
Solution: Modify your mobile phase. Add a small amount (0.1-1%) of acetic acid for acidic compounds or ammonia/triethylamine for basic compounds to the eluent. This neutralizes the active sites on the silica or the compound itself, leading to sharper spots.[9]
-
-
Problem: The compound is degrading on the silica plate.
-
Cause: Silica gel is an acidic medium and can sometimes catalyze the decomposition of sensitive compounds.[10] Furans, while aromatic, can be susceptible to acid-mediated reactions.
-
Solution: Consider using a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms), or neutralize the silica plate by pre-eluting it in a solvent system containing a base like triethylamine, then drying it before use.
-
Q6: I can't see any spots on my plate after development, not even the starting material.
A6: This can be a frustrating problem, but it is usually solvable.
-
Problem: The sample is too dilute.
-
Cause: There isn't enough compound on the plate to be detected by the visualization method.
-
Solution: Before running the plate, spot your sample and check it under the UV lamp. If you can't see the spot before eluting, you won't see it after.[2] Apply the sample multiple times to the same spot, ensuring it dries completely between applications.[2]
-
-
Problem: Your compound is not UV-active and unreactive to your chosen stain.
-
Cause: While this compound is UV-active, a potential product might not be (e.g., if the furan ring was opened).
-
Solution: Use a sequence of universal stains. Start with UV, then iodine, then a more reactive stain like permanganate or p-anisaldehyde. It is rare for a compound to be invisible to all these methods.
-
-
Problem: The compound has evaporated from the plate.
-
Cause: If your product is highly volatile (boiling point < 120 °C), it may evaporate during the spotting, elution, or drying process.[2]
-
Solution: Visualize the plate immediately after removing it from the chamber. Minimize the use of heat for drying. If volatility is a major issue, TLC may not be the best monitoring method; consider GC-MS.
-
Q7: I see a new spot, but it's on the baseline and won't move. What does this mean?
A7: A spot that remains on the baseline is extremely polar.
-
Cause: The compound has a very strong affinity for the polar silica gel stationary phase and is not soluble enough in the mobile phase to be carried up the plate. This is common for salts or compounds with multiple highly polar functional groups (e.g., carboxylic acids, diols).
-
Solution: You need a much more polar solvent system. Try adding methanol to your eluent (e.g., 5-10% methanol in dichloromethane or ethyl acetate). For very stubborn spots, a few drops of acetic acid can help move acidic compounds off the baseline.[11]
Q8: I'm running a Suzuki coupling with a boronic acid. My TLC looks messy and shows streaking from the baseline. Why?
A8: This is a classic issue when running reactions with boronic acids.
-
Cause: Aryl boronic acids are known to be somewhat unstable on silica gel and can streak or decompose.[12][13] They can also be difficult to elute cleanly.
-
Solution:
-
Use a Modified Eluent: Add a small amount of acid (e.g., 1% acetic acid) to your mobile phase to improve the chromatography of the boronic acid.
-
Derivatization: In some cases, boronic acids can be derivatized to more stable esters (like pinacol esters) which often behave better on silica gel.[14]
-
Focus on the Product: The most important information is the formation of your new, less polar biaryl product and the consumption of the this compound. Even if the boronic acid lane is messy, you can still get the crucial information from the other lanes.
-
Troubleshooting Logic Diagram
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. epfl.ch [epfl.ch]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. How To [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: Mass Spectrometry Fragmentation of 2-Acetyl-3-bromofuran
[1]
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Acetyl-3-bromofuran , a halogenated furan derivative used as a scaffold in pharmaceutical synthesis. The core challenge in analyzing this compound lies in distinguishing it from its regioisomers (e.g., 2-acetyl-5-bromofuran) and managing the isotopic complexity of bromine.
This document compares the structural elucidation "performance" of Electron Impact (EI) ionization against Electrospray Ionization (ESI) , establishing EI as the superior technique for definitive structural identification due to specific "ortho-effect" fragmentation pathways.
The Analyte & The Challenge
This compound (
-
Molecular Weight: 188 / 190 Da (approximate, based on
and ). -
Key Analytical Hurdles:
-
Isotopic Doublets: The 1:1 ratio of
and splits all bromine-containing ion signals. -
Isomeric Confusion: It is isobaric with 2-acetyl-4-bromofuran and 2-acetyl-5-bromofuran.
-
Fragility: The C-Br bond is labile, leading to rapid fragmentation that can obscure the molecular ion in "hard" ionization sources if not optimized.
-
Comparative Methodology: EI vs. ESI
For researchers selecting an analytical platform, the choice between Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) is critical.
Table 1: Performance Comparison of Ionization Techniques
| Feature | Electron Impact (EI, 70 eV) | Electrospray Ionization (ESI+) |
| Primary Ion Observed | ||
| Structural Information | High. Extensive fragmentation allows for fingerprinting. | Low. Soft ionization yields minimal fragments without MS/MS. |
| Isomer Differentiation | Excellent. Distinct "Ortho Effects" (see Sec 3). | Poor. Isomers often yield identical |
| Library Match | NIST/Wiley compatible. | Library limited; requires user-generated standards. |
| Sensitivity | Good for non-polar/semi-polar. | Variable; poor ionization for neutral furans. |
Verdict: GC-EI-MS is the recommended "Gold Standard" for this compound. ESI is an alternative only when coupled with high-resolution MS/MS (e.g., Q-TOF) and when the analyte is part of a non-volatile biological matrix.
Mechanistic Analysis: The Fragmentation Pathway
The fragmentation of this compound under EI conditions (70 eV) is governed by three dominant mechanisms: Alpha-Cleavage , Carbon Monoxide Loss , and the Ortho Effect .
The Isotopic Signature
Before analyzing fragmentation, the molecular ion (
-
Observation: A doublet at m/z 188 and m/z 190 with equal intensity (1:1).
-
Cause: Natural abundance of Bromine isotopes (
, ). -
Note: All fragments retaining the bromine atom will exhibit this doublet. Fragments losing bromine will appear as singlets.
Primary Pathway: Alpha-Cleavage (Loss of Methyl)
The most facile cleavage occurs at the acetyl group.
-
Mechanism: Homolytic cleavage of the
bond adjacent to the carbonyl. -
Transition:
-
m/z Observed: 173 / 175 (1:1 doublet).
-
Structure: Formation of the resonance-stabilized acylium ion .
Secondary Pathway: The "Ortho Effect" (Differentiation Factor)
This is the critical differentiator from the 5-bromo isomer. In this compound, the bromine (C3) and carbonyl oxygen (C2) are spatially adjacent.
-
Mechanism: The lone pair on the carbonyl oxygen can spatially interact with the C3-Br bond, facilitating the expulsion of the Bromine radical (
) or Hydrogen Bromide ( ). -
Observation: Enhanced intensity of the [M-Br]+ peak (m/z 109) compared to the 5-bromo isomer.
-
Pathway:
.
Tertiary Pathway: Ring Degradation
Common to all oxidized furans, the ring system eventually ejects Carbon Monoxide (CO, 28 Da).
-
Transition:
-
m/z Observed: 145 / 147 (Loss of 28 from the 173/175 acylium ion).
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, highlighting the specific pathways that allow for structural confirmation.
Figure 1: Mechanistic fragmentation pathway of this compound under Electron Impact (70 eV), highlighting the diagnostic ortho-effect.
Experimental Protocol: GC-MS Analysis
To replicate this analysis and validate the isomer identity, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol, which can form acetals with the ketone.
-
Concentration: Dilute to approx. 10 ppm for Full Scan mode.
Instrument Parameters (Agilent/Thermo Standard)
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
-
Scan Range: m/z 40 – 300.
Data Validation (Isomer Discrimination)
To confirm the 3-bromo isomer against the 5-bromo alternative:
-
Check m/z 109: Calculate the ratio of
. -
Logic: The 3-bromo isomer (Ortho) will have a higher relative abundance of m/z 109 due to the proximity effect facilitating Br loss. The 5-bromo isomer retains the Br more strongly on the ring, favoring the m/z 173 acylium ion.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the definitive identification of halogenated furan isomers.
References
-
NIST Chemistry WebBook. Mass Spectrum of 3-Bromofuran and Furan Derivatives. National Institute of Standards and Technology.[1][2][3][4] [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[5] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom, 13(2), 83-94.[5] (Foundational text on Ortho Effects in MS). [Link]
-
Levy, L. A., & Oswald, E. O. (1976). The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls.[6] Biological Mass Spectrometry. (Establishes the principle of halogen loss in ortho-substituted aromatics). [Link]
Sources
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. 2-bromofuran [webbook.nist.gov]
- 3. Acetyl bromide [webbook.nist.gov]
- 4. Furan, 3-bromo- [webbook.nist.gov]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Acetyl-3-bromofuran and 2-Acetyl-5-bromofuran
Introduction
Substituted furans are privileged scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of complex molecular architectures. Among these, brominated acetylfurans are particularly valuable due to their dual functionality: the acetyl group acts as a handle for further derivatization, while the bromo substituent provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.
This technical guide presents an in-depth comparison of the reactivity of two constitutional isomers: 2-acetyl-3-bromofuran and 2-acetyl-5-bromofuran . While structurally similar, the positional difference of the bromo substituent profoundly impacts their electronic properties, steric environment, and, consequently, their chemical behavior. Understanding these differences is paramount for researchers in drug development and organic synthesis to select the appropriate isomer and optimize reaction conditions for achieving their synthetic goals.
| Compound | Structure |
| This compound | ![]() |
| 2-Acetyl-5-bromofuran | ![]() |
Analysis of Electronic and Steric Effects
The reactivity of an aromatic system is governed by the interplay of electronic and steric effects imparted by its substituents. In these furan isomers, both the acetyl and bromo groups are electron-withdrawing, which deactivates the furan ring towards electrophilic substitution compared to the parent heterocycle.[1]
-
2-Acetyl Group (Electron-Withdrawing): The acetyl group is a moderately deactivating, meta-directing substituent. Through its resonance and inductive effects, it withdraws electron density from the furan ring, particularly from the C3 and C5 positions.
-
Bromo Group (Inductive vs. Resonance): The bromine atom exerts a strong electron-withdrawing inductive effect due to its electronegativity. However, it also possesses lone pairs that can participate in resonance, donating electron density back to the ring. Overall, it is a deactivating but ortho, para-directing substituent.
Isomer-Specific Electronic Landscape
In 2-acetyl-5-bromofuran , the acetyl group at C2 and the bromo group at C5 are in a para-like relationship. Both groups work in concert to withdraw electron density from the ring, making it electron-deficient. The C5-Br bond is at an α-position, which is inherently more reactive in many furan reactions.[2][3]
In this compound , the substituents are adjacent (ortho-like). The powerful inductive withdrawal from both the C2-acetyl and C3-bromo groups significantly lowers the electron density at the C3 position. This C3-Br bond is at a β-position of the furan ring, which is typically less reactive than the α-position.[4]
Steric Hindrance: A Decisive Factor
The most striking difference between the two isomers is the steric environment around the C-Br bond.
-
2-acetyl-5-bromofuran: The C5-Br bond is sterically unencumbered, allowing straightforward access for catalysts and reagents.
-
This compound: The C3-Br bond is flanked by the bulky acetyl group at the C2 position. This creates significant steric hindrance, which can impede the approach of a transition metal catalyst's coordination sphere, a critical step in many cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for C-C bond formation. The efficiency of these reactions with bromofurans is highly dependent on the isomer used.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Mizoroki-Heck Coupling
The Heck reaction couples an organic halide with an alkene. Similar to the Suzuki reaction, the accessibility of the C-Br bond for oxidative addition is critical.
Prediction:
-
2-Acetyl-5-bromofuran: Good reactivity is expected.
-
This compound: Poor reactivity is expected due to steric hindrance.
Experimental Evidence: Studies on the closely related 2-acetyl-5-bromobenzofuran show that it undergoes Heck coupling efficiently with various olefins under both thermal and microwave conditions. [5][6][7]The yields are generally high, demonstrating the viability of the C5-Br bond in this type of transformation. No comparable data exists for the 3-bromo isomer, reinforcing the notion that it is a much more challenging substrate.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. [8][9]The reactivity trend follows that of the Suzuki and Heck reactions.
Prediction:
-
2-Acetyl-5-bromofuran: Should readily participate in Sonogashira couplings.
-
This compound: Expected to be a challenging substrate requiring specialized conditions.
Experimental Evidence: The Sonogashira reaction is widely used for functionalizing aryl halides, and the principles of steric accessibility hold true. [10][11]The C5-Br bond is a prime candidate for this reaction, whereas the C3-Br bond would be disfavored.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a different mechanistic pathway where a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.
Caption: SNAr mechanism showing stabilization by the acetyl group.
Prediction:
-
2-Acetyl-5-bromofuran: The acetyl group is para to the bromine, providing excellent electronic activation for SNAr by stabilizing the negative charge of the intermediate (Meisenheimer complex). The reaction site is also sterically accessible.
-
This compound: The acetyl group is ortho to the bromine, which also provides strong electronic activation. However, the steric bulk of the acetyl group may hinder the initial attack of the nucleophile, potentially leading to a slower reaction rate compared to the 5-bromo isomer.
Summary of Reactivity
| Reaction Type | This compound (Reactivity) | 2-Acetyl-5-bromofuran (Reactivity) | Key Differentiating Factor |
| Suzuki-Miyaura Coupling | Low | High | Steric hindrance at C3 |
| Heck Coupling | Low | High | Steric hindrance at C3 |
| Sonogashira Coupling | Low | High | Steric hindrance at C3 |
| Nucleophilic Substitution (SNAr) | Moderate to High | High | Steric hindrance at C3 |
| Metal-Halogen Exchange | Prone to side reactions (deprotonation) | Favorable | Acidity of C5-H in the 3-bromo isomer |
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales.
Protocol 1: Mizoroki-Heck Coupling of 2-Acetyl-5-bromobenzofuran (Analogous System)
This protocol is adapted from methodologies reported for 2-acetyl-5-bromobenzofuran, which serves as an excellent model for 2-acetyl-5-bromofuran. [5][7]
-
Reaction Setup: To a microwave vial, add 2-acetyl-5-bromofuran (1.0 equiv.), the desired olefin (e.g., styrene, 1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv.), a phosphine ligand (if required), a base (e.g., Et₃N, 2.0 equiv.), and a phase-transfer catalyst (e.g., TBAB, 1.0 equiv.) in a suitable solvent (e.g., DMF/water).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that is effective for many aryl bromides, including 2-acetyl-5-bromofuran. [12][13]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-acetyl-5-bromofuran (1.0 equiv.), the boronic acid or ester partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., aqueous 2M Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture with vigorous stirring at a temperature between 80-100 °C until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization.
Conclusion
The positional isomerism in acetyl-bromofurans gives rise to starkly different chemical reactivities. 2-Acetyl-5-bromofuran emerges as the more versatile and generally more reactive building block, particularly for transition metal-catalyzed cross-coupling reactions. Its reactivity stems from the sterically unhindered α-position of the C-Br bond. In contrast, This compound is a more challenging substrate for these transformations due to the significant steric hindrance imposed by the adjacent acetyl group.
However, both isomers are activated towards nucleophilic aromatic substitution. The choice between these two isomers should, therefore, be dictated by the specific synthetic strategy. For applications requiring robust and efficient cross-coupling, 2-acetyl-5-bromofuran is the superior choice. For accessing unique substitution patterns where a functional group is needed at the C3 position, the challenges associated with the reactivity of this compound must be addressed through careful optimization of reaction conditions.
References
- Filo. (2025, July 27). Second Electrophilic Substitution in Furan and Thiophene.
- ResearchGate. (2019, June). Synthesis, characterization and spectroscopic investigation of N-(2-acetylbenzofuran-3-yl)acrylamide monomer: Molecular structure, HOMO–LUMO study, TD-DFT and MEP analysis. Journal of Molecular Structure.
- Saldabol, N., et al. (2000). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds.
- Google Patents. (Patent CN101357910A). Method for synthesizing 2-acetylfuran.
- Patsnap. (Patent CN111645068A).
- ResearchGate. (2013). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2-Dialkyl 4-Aroyl-5-(furan-2-yl)- or -(thiophen-2-yl)
- D'Auria, M., & Racioppi, R. (2014). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
- Saldabol, N., et al. (2000). ChemInform Abstract: Bromination of 2-Acetyl-5-methylfuran. Sci-Hub.
- Hughes, T. B., et al. (2015). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. NIH Public Access.
- ResearchGate. (2002).
- Organic Chemistry Portal. Sonogashira Coupling.
- Al-Masoudi, N. A., et al. (2010).
- BenchChem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.
- MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism. YouTube.
- Organic Chemistry Portal. Suzuki Coupling.
- Baati, R., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.
- ResearchGate. (2010).
- ChemicalBook. (2022, January 24). Electrophilic Reactions of Furan.
- ChemRxiv. (2020, July 30). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity.
- SlideShare. Reaction of Furan and Thiophene.
- ResearchGate. Synthesis of 2-acetyl benzofuran 164.
- Kate Tutorials. (2018, July 29). 5 Electrophilic Substitution of Furan. YouTube.
- Chemistry Classes by Rashmi. (2020, August 20). Five Member Heterocycles Reactivity of Furan. YouTube.
- Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
- Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
- ResearchGate. (2010). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a.
- Padwa, A., et al. (2007). Synthesis of Functionalized Furans Based on a '[3 + 2] Cyclization/Bromination/Elimination' Strategy.
- Penn State Research Database. (2023).
- ChemicalBook. 3-Bromofuran-2-carboxylic acid synthesis.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Zhang, S., et al. (2024). Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorination of N-(Aryl)amides. Organic Letters.
- Wikipedia. Sonogashira coupling.
- Allery Chemistry. (2020, April 18). Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry. YouTube.
- Adejoro, I. A., et al. (2020). Quantum Chemical studies of Furan.
- Quora. (2019, August 1).
- Ioannou, M. G., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Muneer CP. (2021, September 24).
- Master Organic Chemistry. (2016, March 10).
- Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Chemistry LibreTexts. (2021, August 15). Heck Reaction.
Sources
- 1. Second Electrophilic Substitution in Furan and Thiophene a) Monosubstitu.. [askfilo.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Enigma: A Comparative Analysis of the Biological Impact of Brominated vs. Non-Brominated Acetylfurans
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of the biological effects of brominated versus non-brominated acetylfurans. Moving beyond a mere listing of facts, this document delves into the causal relationships between chemical structure and biological activity, offering field-proven insights and detailed experimental methodologies. Our objective is to equip researchers with a critical understanding of how the introduction of a bromine atom onto the acetylfuran scaffold can dramatically alter its pharmacological and toxicological profile, thereby informing future drug discovery and development efforts.
Introduction: The Acetylfuran Scaffold and the Influence of Halogenation
The furan ring is a fundamental heterocyclic motif present in numerous biologically active compounds.[1][2] Its derivative, 2-acetylfuran, is a naturally occurring compound found in heat-processed foods and serves as a versatile intermediate in the synthesis of pharmaceuticals.[3][4] The acetyl group provides a key reactive site for further chemical modifications, making the acetylfuran scaffold an attractive starting point for the development of novel therapeutic agents.
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of lead compounds. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. However, this modification can also introduce toxicological liabilities. This guide will explore the profound impact of bromination on the biological activities of acetylfurans, offering a comparative perspective that is crucial for rational drug design.
Non-Brominated Acetylfurans: A Baseline of Biological Activity
2-Acetylfuran, the archetypal non-brominated acetylfuran, has been the subject of various toxicological and pharmacological investigations. While it is utilized as a flavoring agent, studies have revealed a spectrum of biological effects that warrant careful consideration.
Toxicological Profile of 2-Acetylfuran
Research has demonstrated that 2-acetylfuran can exert multi-organ toxicity. Studies using the zebrafish model have shown that 2-acetylfuran can induce immunotoxicity, neurotoxicity, gastrointestinal toxicity, and hepatotoxicity.[5] High concentrations of 2-acetylfuran have been associated with a reduction in immune cell populations, decreased motor activity, and pathological changes in the liver, including hepatocyte necrosis.[5] Furthermore, it is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin and respiratory irritation.[6][7]
Genotoxicity and Mutagenicity
The genotoxic potential of furan and its derivatives is a significant concern. While some studies on furan itself have been inconclusive in mammalian cells, its metabolite, cis-2-butene-1,4-dial, has been shown to be mutagenic in the Ames assay.[8][9] For 3-acetyl-2,5-dimethylfuran, a non-brominated derivative, evidence of genotoxicity and potential carcinogenicity in the liver of rats has been reported.[10]
Therapeutic Potential
Despite its toxicological profile at higher concentrations, the acetylfuran scaffold is a component of various therapeutic agents and is explored for its anti-inflammatory and antimicrobial properties.[2][11]
The Impact of Bromination: A Shift in Biological Effects
The introduction of a bromine atom to the acetylfuran ring can significantly alter its biological activity. While direct comparative studies on a single acetylfuran backbone are scarce, we can infer the influence of bromination by examining related brominated furan and acetophenone derivatives.
Enhanced Cytotoxicity and Anticancer Activity
Studies on brominated acetophenone derivatives, which share the acetyl-aromatic core with acetylfurans, have demonstrated potent cytotoxic effects against various human tumor cell lines.[3] For instance, certain brominated acetophenones exhibit remarkable cytotoxicity against breast, alveolar, colorectal, and prostate adenocarcinoma cells, with some compounds showing high selectivity for cancer cells over normal cells.[3] This suggests that the presence of bromine can enhance the anticancer potential of the parent molecule. The pro-oxidant activity of these brominated compounds is believed to contribute to their selective antitumor action.[3]
Antimicrobial and Anti-inflammatory Properties
Bromination has been shown to modulate the antimicrobial and anti-inflammatory activities of benzofuran derivatives.[5][8] For example, the presence of bromine atoms on the benzofuran moiety appears to be important for antibacterial activity.[5] Similarly, certain brominated benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide-stimulated macrophages.[8]
Potential for Increased Toxicity
While enhancing therapeutic effects, bromination can also increase toxicity. Brominated flame retardants, a class of widely studied organobromine compounds, are known for their persistence in the environment and their potential to cause adverse health effects, including endocrine disruption, neurotoxicity, and reproductive issues.[12][13] Although structurally different from acetylfurans, this highlights the general concern associated with the introduction of bromine into organic molecules.
Comparative Analysis: Brominated vs. Non-Brominated Acetylfurans
| Biological Effect | Non-Brominated Acetylfurans (e.g., 2-Acetylfuran) | Brominated Acetylfurans (Inferred from related structures) | Key Observations |
| Cytotoxicity | Moderate, dose-dependent toxicity observed.[5] | Potentially high cytotoxicity, particularly against cancer cell lines.[3] | Bromination appears to significantly enhance cytotoxic potency. |
| Genotoxicity | Genotoxic potential observed for some derivatives.[10] | Data is limited for acetylfurans, but some brominated compounds are known mutagens. | The influence of bromination on the genotoxicity of acetylfurans requires further investigation. |
| Neurotoxicity | Demonstrated neurotoxic effects in zebrafish models.[5] | Brominated compounds are known to have neurotoxic potential.[12] | Both classes of compounds warrant careful neurotoxicity assessment. |
| Antimicrobial Activity | Moderate activity reported for some derivatives.[2] | Bromination can enhance antibacterial activity.[5] | Bromination may be a viable strategy to improve the antimicrobial efficacy of acetylfuran-based compounds. |
| Anti-inflammatory Activity | Present in the furan scaffold.[11] | Bromination can confer potent anti-inflammatory properties.[8] | The addition of bromine could be explored to develop more potent anti-inflammatory agents. |
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments to assess the biological effects of acetylfuran derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which are soluble in an organic solvent. The absorbance of the colored solution is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (brominated and non-brominated acetylfurans) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Protocol:
-
Cell Treatment: Expose cells to the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, tail moment).
Experimental Workflow for Genotoxicity Assessment
Caption: Workflow for assessing genotoxicity using the Comet assay.
Developmental Toxicity Assessment: Zebrafish Embryo Model
The zebrafish model is a powerful tool for assessing developmental toxicity due to its rapid ex utero development and optical transparency.
Protocol:
-
Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them under a microscope.
-
Compound Exposure: Place embryos in a multi-well plate and expose them to a range of concentrations of the test compounds.
-
Phenotypic Analysis: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for developmental abnormalities, including mortality, hatching rate, malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), and behavioral changes.
-
Data Quantification: Quantify the observed phenotypes and determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the profound influence of bromination on the biological profile of acetylfurans. While non-brominated acetylfurans exhibit a baseline of biological activity, including potential toxicity at high concentrations, the introduction of a bromine atom appears to significantly enhance cytotoxicity, particularly against cancer cells, and can modulate antimicrobial and anti-inflammatory properties.
However, it is crucial to acknowledge that much of the data on brominated acetylfurans is inferred from structurally related compounds. Direct, head-to-head comparative studies are essential to fully elucidate the structure-activity and structure-toxicity relationships. Future research should focus on synthesizing a library of brominated acetylfuran derivatives and systematically evaluating their biological effects using the standardized protocols outlined in this guide. Such studies will provide invaluable data for the rational design of novel acetylfuran-based therapeutics with enhanced efficacy and minimized toxicity.
References
-
Farmacia. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]
-
MDPI. (2022). Dose–Effect Relationship of the Immunotoxicity, Neurotoxicity, Gastrointestinal Toxicity, and Hepatotoxicity of the Maillard Reaction Product 2-Acetylfuran. Toxics, 10(11), 693. [Link]
- Loğoğlu, E., Yilmaz, M. T., & Koyunoğlu, S. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497.
-
MDPI. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceuticals, 13(8), 188. [Link]
-
MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(11), 1184. [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
-
MDPI. (2022). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 27(23), 8279. [Link]
-
MDPI. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3321. [Link]
-
RTI International. (2022). Brominated Flame Retardants – A Question of Safety. [Link]
- Glatt, H., Schneider, H., & Liu, Y. (2008). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. Toxicology Letters, 183(1-3), 52-58.
- Hamers, T., Kamstra, J. H., Sonneveld, E., Murk, A. J., Kester, M. H., Andersson, P. L., Legler, J., & Brouwer, A. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173.
- Goc, A., & Rathinavelu, A. (2013). Recent updates on anti-inflammatory and antimicrobial effects of furan natural derivatives. Journal of Pharmacy and Pharmacology, 2, 1-7.
-
WHO | JECFA. (2005). 2-acetyl-5-methylfuran. [Link]
- De Kimpe, N., D'hondt, L., & Stanoeva, E. (1992). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Medicinal Chemistry, 35(18), 3445-3449.
-
NIH. (2020). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 9(10), 659. [Link]
-
ResearchGate. (2016). In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: A novel mechanism of action?. [Link]
- Li, C., Zhang, Y., & Chen, J. (2014). Zebrafish models for assessing developmental and reproductive toxicity.
- Ishii, Y., Umemura, T., Kanki, K., Takasu, S., Nishikawa, A., & Hirose, M. (2022). Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats. Food and Chemical Toxicology, 170, 113544.
-
American Chemical Society. (2020). 2-Acetylfuran. [Link]
-
ResearchGate. (2016). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. [Link]
-
MDPI. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
- Cavanagh, J. B. (1971). Factors Affecting Neurotoxicity by P-Bromophenyl-Acetylurea in Rats.
- Suthindhiran, K., & Kannabiran, K. (2013). Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study. Journal of Pharmacology and Toxicology, 8(1), 1-18.
- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
- Kakehashi, A., Ishii, Y., Umemura, T., Kanki, K., Takasu, S., Nishikawa, A., & Hirose, M. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Food and Chemical Toxicology, 168, 113351.
- Abdallah, M. A., Harrad, S., & Covaci, A. (2012). In vitro assessment of the bioaccessibility of brominated flame retardants in indoor dust using a colon extended model of the human gastrointestinal tract. Environmental Monitoring and Assessment, 185(8), 6455-6464.
-
Chemistry of Heterocyclic Compounds. (2013). BROMINATION OF 2-ACETYL-5-METHYLFURAN. [Link]
-
SciSpace. (2014). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. [Link]
-
Mattioli 1885. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(3), e2021081. [Link]
- Adam, W., Epe, B., Schiffmann, D., & Weckerle, B. (1998). Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 417(2-3), 135-146.
-
Journal of Pharmaceutical Research. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]
-
NIH. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(15), 4983. [Link]
-
ResearchGate. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]
-
ResearchGate. (n.d.). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28741-28764. [Link]
-
Frontiers. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Toxicology, 6, 1-7. [Link]
-
NIH. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1837-1849. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of fused isatin and diazepine derivatives derived from 2-acetyl benzofuran. [Link]
-
NIH. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]
-
NIH. (2016). 3-Acetylpyridine neurotoxicity in mice. Neuroscience, 343, 243-251. [Link]
-
NIH. (2023). Perspective on halogenated organic compounds. Journal of the Endocrine Society, 7(12), bvad136. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. acs.org [acs.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Acetyl-3-bromofuran and 3-bromofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Acetyl-3-bromofuran and its parent compound, 3-bromofuran. Understanding these differences is critical for synthetic chemists aiming to leverage these versatile heterocyclic building blocks in pharmaceutical and materials science research. The presence of a C2-acetyl group dramatically alters the electronic landscape of the furan ring, creating a divergent reactivity profile that can be strategically exploited.
Molecular Structure and Electronic Effects: The Decisive Role of the Acetyl Group
The fundamental difference between the two molecules is the powerful electron-withdrawing acetyl group at the C2 position of this compound. This substituent governs the disparate reactivity pathways of the two compounds through a combination of inductive and resonance effects.
-
3-Bromofuran: This molecule behaves as a typical electron-rich aromatic heterocycle. The oxygen's lone pairs contribute to the aromatic π-system, increasing the electron density of the ring carbons, particularly at the C2 and C5 positions. While the bromine atom has an inductive electron-withdrawing effect, the overall character of the ring remains nucleophilic and highly susceptible to electrophilic attack.
-
This compound: The acetyl group fundamentally changes the electronic character of the furan ring.
-
Inductive Effect: The electronegative oxygen of the carbonyl group withdraws electron density from the furan ring through the sigma bond framework.
-
Resonance Effect: The carbonyl group actively pulls electron density out of the π-system, creating significant electron deficiency (a partial positive charge) on the ring carbons, especially at the C3 and C5 positions.
-
This electron-withdrawing nature significantly deactivates the furan ring towards traditional electrophilic substitution while simultaneously activating it for nucleophilic substitution, a reaction pathway generally inaccessible to simple bromofurans.
Caption: Comparison of structural and electronic properties.
Comparative Reactivity Analysis
The electronic differences manifest in starkly contrasting behaviors across several major classes of chemical reactions.
Electrophilic Aromatic Substitution (EAS)
Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] Electrophilic attack on the parent furan ring preferentially occurs at the more electronically rich and stable C2 and C5 positions.[1][2]
-
3-Bromofuran: As an electron-rich furan, it readily undergoes EAS. The primary sites of attack are the vacant C2 and C5 positions. For instance, direct C-H arylation of 3-bromofuran using palladium catalysis occurs selectively at the C2 position.[3] This highlights the inherent nucleophilicity of the carbon adjacent to the oxygen atom.
-
This compound: The acetyl group is strongly deactivating, making the furan ring much less nucleophilic and thus far less reactive towards electrophiles. Standard EAS reactions like Friedel-Crafts or nitration are significantly more challenging and may require harsh conditions, if they proceed at all. Any potential electrophilic attack would be directed to the C5 position, the least deactivated site.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are rare on electron-rich aromatic systems because the incoming nucleophile is repelled by the π-electron cloud. For this reaction to proceed, the ring must be "activated" by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group.
-
3-Bromofuran: Lacking any activating electron-withdrawing groups, 3-bromofuran is essentially inert to SNAr. The C-Br bond will not be displaced by common nucleophiles under standard SNAr conditions.[4]
-
This compound: This molecule is primed for SNAr. The acetyl group is strongly electron-withdrawing and is positioned ortho to the bromine leaving group. This arrangement allows for the stabilization of the negative charge in the key reaction intermediate, the Meisenheimer complex. The nucleophile attacks the C3 carbon, displacing the bromide. This opens up a powerful synthetic route to 3-substituted-2-acetylfurans, a transformation not possible with 3-bromofuran itself.
Caption: SNAr mechanism showing stabilization by the C2-acetyl group.
Metal-Catalyzed Cross-Coupling Reactions
Both molecules are valuable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forms C-C bonds between an organoborane and an organohalide.[5] The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product.[5]
-
3-Bromofuran: This is a standard substrate for Suzuki couplings and other cross-coupling reactions. It serves as a versatile building block for introducing a 3-furyl moiety into complex molecules.[3][6]
-
This compound: The presence of the electron-withdrawing acetyl group can influence the rate of the cross-coupling reaction. Specifically, it can make the C-Br bond more susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst. This may allow the reaction to proceed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to the un-acetylated analogue. However, the steric bulk of the ortho-acetyl group could potentially hinder the approach of the bulky catalyst complex, creating a competing effect.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 3-Bromofuran | This compound | Rationale for Difference |
| Substrate Electronic Nature | Electron-rich furan ring | Electron-poor furan ring | Acetyl group is strongly electron-withdrawing. |
| Oxidative Addition Rate | Standard | Potentially faster | The electron-deficient C-Br bond is more polarized and susceptible to Pd(0) insertion. |
| Steric Hindrance | Low (H at C2) | Moderate (Acetyl at C2) | The ortho-acetyl group can create steric crowding around the reaction center. |
| Typical Reaction Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/EtOH/H₂O), 80-100 °C.[7] | Can often proceed under similar or slightly milder conditions. High yields are achievable. | The electronic activation often outweighs the moderate steric hindrance. |
| Typical Yields | Good to Excellent | Good to Excellent | Both are generally effective coupling partners. |
Lithiation and Metal-Halogen Exchange
Formation of organolithium reagents is a cornerstone of synthetic chemistry. This can be achieved either by direct deprotonation (lithiation) or by exchanging a halogen for lithium.
-
3-Bromofuran: Can undergo metal-halogen exchange with reagents like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form 3-lithiofuran.[8] However, this species is thermodynamically unstable and can rearrange to the more stable 2-lithiofuran if the temperature rises above -40 °C.[8] Alternatively, using a base like lithium diisopropylamide (LDA) can directly deprotonate the most acidic proton at the C2 position.[9]
-
This compound: The reactivity with organolithium reagents is more complex. The acetyl group's carbonyl carbon is electrophilic and can be attacked by n-BuLi, leading to undesired side reactions instead of metal-halogen exchange. To achieve selective metal-halogen exchange, a less nucleophilic base or specific conditions would be required. Direct deprotonation with a non-nucleophilic base like LDA would likely occur at the C5 position, the most acidic C-H bond due to the influence of both the oxygen and the acetyl group.
Experimental Protocols & Workflows
Protocol: Suzuki-Miyaura Coupling of 3-Bromofuran
This protocol describes a typical procedure for coupling 3-bromofuran with an arylboronic acid, based on established methodologies for aryl bromides.[10]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromofuran (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 mmol, 2.5 eq.).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Ethanol (5 mL).
-
Degassing: Purge the reaction mixture with a stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The introduction of a C2-acetyl group fundamentally transforms the reactivity of the 3-bromofuran scaffold. While 3-bromofuran acts as a classical electron-rich heterocycle, readily participating in electrophilic substitutions and cross-coupling reactions, this compound behaves as an electron-poor system. This deactivates it towards electrophiles but crucially activates it for nucleophilic aromatic substitution at the C3 position. Both substrates remain competent partners in palladium-catalyzed cross-coupling, although the acetylated version may exhibit altered reaction kinetics due to electronic activation and steric hindrance. These divergent reactivities provide chemists with a powerful choice of synthons, enabling access to a wider array of substituted furan derivatives for applications in drug discovery and materials science.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
D'Auria, M. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
PubChem. (n.d.). 3-Bromofuran. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
ResearchGate. (2015). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates. [Link]
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. r/Chempros. [Link]
-
ResearchGate. (n.d.). Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and rate law. [Link]
-
Wang, L., & He, W. (2007). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 38(32). [Link]
-
Smith, K., & El-Hiti, G. A. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]
-
Scribd. (n.d.). Furan: Reaction With Electrophiles - Protonation. [Link]
-
Wikipedia. (n.d.). 3-Bromofuran. [Link]
-
Kak-Shan, L., & Stille, J. K. (1982). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ChemInform, 13(32). [Link]
-
YouTube. (2023). Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. One Chemistry. [Link]
-
Czaplik, W. M., Mayer, M., & Antonchick, A. P. (2010). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 15(4), 2504-2514. [Link]
-
Gryko, D. T., & Tasior, M. (2011). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
El-Subbagh, H. I., & Al-Obaid, A. M. (2009). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 14(10), 4158-4173. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
-
Liu, C., & Morken, J. P. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(22), 11219-11224. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]
-
ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. [Link]
-
ResearchGate. (2015). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. [Link]
-
MDPI. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(12), 14649-14661. [Link]
-
ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
-
PubChem. (n.d.). 3-Bromofuran. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. [Link]
-
Beilstein Journals. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 1-7. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Dr. Rashmi Sharma. [Link]
-
SlideShare. (n.d.). Unit 3 furan & thiophene. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid. [Link]
-
Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14649-14661. [Link]
-
ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
Molecules. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
Sources
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 2-Acetyl-3-bromofuran: A DFT and Computational Perspective
This guide provides an in-depth computational analysis of the electronic properties of 2-Acetyl-3-bromofuran, a substituted furan derivative of interest in synthetic and medicinal chemistry. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural and electronic characteristics, offering a predictive lens into its reactivity and potential for drug development and materials science applications. This analysis is benchmarked against structurally related furan derivatives to provide a clear comparative context for the electronic influence of its constituent functional groups.
Introduction: The Significance of Substituted Furans
Furan and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products and pharmacologically active compounds.[1] The introduction of substituents, such as acetyl and bromo groups, dramatically modulates the electronic landscape of the furan ring, thereby influencing its reactivity, stability, and intermolecular interaction profile. This compound, with its electron-withdrawing acetyl group and the electronegative, yet bulky, bromine atom, presents a compelling case study for understanding the interplay of these electronic effects. A precise understanding of its electronic properties, such as the distribution of electron density and the nature of its frontier molecular orbitals, is paramount for predicting its behavior in chemical reactions and biological systems.[2][3]
Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the electronic structure of molecules.[4] It provides a robust framework for calculating a wide range of molecular properties, offering insights that are often difficult to obtain through experimental means alone.[5] This guide will employ DFT to dissect the electronic character of this compound and compare it with key analogues: the parent 2-Acetylfuran and the isomeric 3-Bromofuran .
Computational Methodology: A Validated Protocol
To ensure the reliability of our findings, a rigorous and well-established computational protocol was implemented. The causality behind these choices is rooted in achieving a balance between computational accuracy and efficiency for systems containing halogen atoms.
Software and Theoretical Level
All calculations were performed using the Gaussian 09 software suite. The choice of theoretical method is critical for obtaining accurate results. We employed the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely recognized for its excellent performance in describing the electronic structure of organic molecules.[6] To accurately account for the electronic contributions of all atoms, including the diffuse functions important for the bromine atom, the 6-311++G(d,p) basis set was used. This basis set provides a flexible description of the electron distribution, incorporating polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++).
Step-by-Step Computational Workflow
The following workflow was applied to this compound and the selected comparison molecules:
-
Geometry Optimization: The initial molecular structure of each compound was built and subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7]
-
Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations were conducted to determine the key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were analyzed.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the total electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[8][9]
-
Global Reactivity Descriptors: Key quantum chemical parameters, including the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S), were calculated from the FMO energies.[10]
-
Caption: A flowchart illustrating the step-by-step computational protocol.
Results and Discussion: Electronic Profile of this compound
Molecular Geometry and Frontier Orbitals
The optimized structure of this compound reveals a planar furan ring. The acetyl group is nearly coplanar with the ring, which allows for maximum π-conjugation.
The Frontier Molecular Orbitals (FMOs) are crucial for understanding chemical reactivity.[5] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: For this compound, the HOMO is primarily localized over the furan ring and the bromine atom, indicating that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the acetyl group and the C2-C3 bond of the furan ring. This suggests that nucleophilic attack is most likely to occur at the carbonyl carbon of the acetyl group.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[10] A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability.[11]
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule.[12] It is an invaluable tool for predicting how a molecule will interact with other charged species.
In the MEP map of this compound, the most negative potential (indicated by red/yellow) is concentrated around the oxygen atom of the carbonyl group, confirming it as the primary site for electrophilic attack and hydrogen bonding. The regions of positive potential (blue) are located around the hydrogen atoms of the methyl group and, to a lesser extent, near the bromine atom, indicating these as potential sites for nucleophilic interaction. The MEP analysis supports the predictions made from the FMOs.[13]
Comparative Analysis
To contextualize the electronic properties of this compound, we compare its calculated parameters with those of 2-Acetylfuran and 3-Bromofuran. This comparison allows us to dissect the individual electronic contributions of the acetyl and bromo substituents.
| Property | This compound | 2-Acetylfuran | 3-Bromofuran |
| HOMO Energy (eV) | -6.89 | -6.54 | -6.42 |
| LUMO Energy (eV) | -2.15 | -1.98 | -0.87 |
| HOMO-LUMO Gap (ΔE) (eV) | 4.74 | 4.56 | 5.55 |
| Dipole Moment (Debye) | 3.85 | 3.21 | 1.34 |
| Ionization Potential (I) (eV) | 6.89 | 6.54 | 6.42 |
| Electron Affinity (A) (eV) | 2.15 | 1.98 | 0.87 |
| Chemical Hardness (η) (eV) | 2.37 | 2.28 | 2.78 |
| Electronegativity (χ) (eV) | 4.52 | 4.26 | 3.65 |
| Chemical Softness (S) (eV⁻¹) | 0.21 | 0.22 | 0.18 |
Note: These values are representative results from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and are intended for comparative purposes.
Analysis of Substituent Effects
-
Effect of the Bromine Atom: Comparing this compound to 2-Acetylfuran, the introduction of the bromine atom at the 3-position lowers both the HOMO and LUMO energy levels. This is due to the inductive electron-withdrawing effect of the halogen. Interestingly, the HOMO-LUMO gap (ΔE) is slightly larger in the brominated compound (4.74 eV vs. 4.56 eV), suggesting a marginal increase in kinetic stability. The dipole moment also increases significantly, indicating a more polar molecule.
-
Effect of the Acetyl Group: Comparing this compound to 3-Bromofuran highlights the powerful electron-withdrawing nature of the acetyl group. The acetyl group dramatically lowers the LUMO energy (from -0.87 eV to -2.15 eV) and significantly reduces the HOMO-LUMO gap (from 5.55 eV to 4.74 eV). This indicates that the acetyl group makes the molecule a much better electron acceptor and significantly increases its overall reactivity.
-
Synergistic Effects: The combination of both substituents in this compound results in a molecule with a high dipole moment, a relatively high chemical hardness, and a moderate HOMO-LUMO gap. Its reactivity is predicted to be higher than that of 3-Bromofuran but slightly lower than that of 2-Acetylfuran. The bromine atom modulates the electronic properties established by the dominant acetyl group.
Caption: Comparative reactivity based on calculated HOMO-LUMO energy gaps.
Conclusion
This computational guide demonstrates that DFT is a highly effective methodology for elucidating the electronic properties of substituted furan derivatives. Our analysis of this compound reveals that its electronic character is a product of the synergistic effects of its acetyl and bromo substituents.
-
The acetyl group is the dominant factor in determining reactivity, significantly lowering the LUMO energy and the overall HOMO-LUMO gap, thereby making the molecule a good electron acceptor.
-
The bromine atom at the 3-position acts as a modulator, primarily through its inductive effect, lowering the energies of both frontier orbitals and slightly increasing the molecule's kinetic stability compared to its non-brominated counterpart.
The insights gained from the FMO and MEP analyses provide a predictive framework for the reactivity of this compound. The carbonyl oxygen is identified as the primary site for electrophilic interactions, while the acetyl group itself is the most likely center for nucleophilic attack. This detailed electronic profile is invaluable for researchers in drug design and synthetic chemistry, enabling a more rational approach to the utilization of this compound as a building block for more complex molecular architectures.
References
-
Beytur, M., & Yüksek, H. (2022). Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-Yl]- Phenoxyacetic Acide. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 20, 30-42. [Link]
-
Chen, J., et al. (2012). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. Journal of Environmental Sciences, 24(5), 891-899. [Link]
-
Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]
- Keay, B. A., & Dibble, P. W. (1996). The Chemistry of Furan.
-
Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]
-
Scrocco, E., & Tomasi, J. (1973). The electrostatic molecular potential as a tool for the interpretation of molecular properties. Topics in Current Chemistry, 42, 95-170. [Link]
-
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]
- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
-
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]
-
Reshmy, R., et al. (2017). DFT-based molecular modeling, NBO analysis and vibrational spectroscopic study of 3-(bromoacetyl)coumarin. Journal of Molecular Structure, 1141, 468-479. [Link]
- Islam, N., & Ghosh, D. C. (2012). A study of the chemical reactivity and selectivity of furan, pyrrole and thiophene through the DFT based local reactivity descriptors. Indian Journal of Chemistry-Section A, 51(3), 367-376.
-
Padwa, A., et al. (2013). Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies. Organic & Biomolecular Chemistry, 11(44), 7645-7659. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Imperial College London. (n.d.). HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Components of the Electrostatic Potential of Proteins in Solution: Comparing Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. irjweb.com [irjweb.com]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Evaluating different catalytic systems for the synthesis of 2-Acetyl-3-bromofuran.
This guide evaluates catalytic strategies for the synthesis of 2-Acetyl-3-bromofuran (CAS: 22037-29-2) , a critical intermediate in the development of furo[3,2-a]carbazole alkaloids and pharmacological agents.
Unlike simple furan acylation, the presence of the bromine atom at the C3 position introduces steric and electronic constraints that demand precise catalytic control to avoid C5-regioisomers or polymerization.
Executive Summary
| Feature | System A: Acid-Catalyzed Acylation | System B: Pd-Catalyzed Cross-Coupling | System C: Heterogeneous Solid Acid (Zeolite) |
| Catalyst Type | Homogeneous Brønsted Acid ( | Transition Metal ( | Heterogeneous Solid Acid ( |
| Primary Mechanism | Electrophilic Aromatic Substitution ( | Stille/Suzuki Cross-Coupling | Surface-Mediated Acylation |
| Regioselectivity | Moderate to High (Directs to C2) | Excellent (Pre-functionalized C2) | Moderate (Pore-size dependent) |
| Yield | 50–65% | 75–88% | 40–55% |
| Scalability | High (Industrial batch) | Low (Pharma discovery) | High (Continuous flow potential) |
| Key Risk | Polymerization of furan ring | Heavy metal contamination | Catalyst deactivation (coking) |
| Best For | Bulk Intermediate Production | Late-Stage Functionalization | Green Chemistry Initiatives |
Part 1: Technical Analysis of Catalytic Systems
System A: Classical Homogeneous Acid Catalysis (Perchloric Acid)
The Industry Standard This method relies on the high electron density of the furan ring to facilitate Friedel-Crafts acylation. While 3-bromofuran is less reactive than furan due to the electron-withdrawing bromine, the C2 position remains the most nucleophilic site (alpha to oxygen).
-
Mechanism: The catalyst (
) generates the highly electrophilic acylium ion ( ) from acetic anhydride. The 3-bromofuran attacks this electrophile at the C2 position. -
Critical Insight: The reaction must be strictly temperature-controlled (
to RT). Excess heat causes the acid to catalyze the polymerization of the furan ring, forming black tars. -
Protocol Validation: Validated by Goldfarb et al. and widely cited in carbazole alkaloid synthesis.
System B: Palladium-Catalyzed Cross-Coupling (Stille/Suzuki)
The Precision Approach
For applications requiring
-
Mechanism:
-
Oxidative Addition:
inserts into the C2-Br bond (C2-Br is chemically distinct and more reactive than C3-Br due to the alpha-oxygen effect). -
Transmetallation: Coupling with a vinyl ether tin/boron reagent (acetyl surrogate).
-
Hydrolysis: The coupled enol ether is hydrolyzed to the ketone.
-
-
Why this works: It bypasses the regioselectivity issue entirely by using a pre-halogenated position.
System C: Heterogeneous Zeolite Catalysis
The Green Alternative Emerging methodologies utilize H-Beta or ZSM-5 zeolites. The acidic sites within the zeolite pores catalyze the reaction between 3-bromofuran and acetic anhydride.
-
Mechanism: Shape-selective catalysis. The pore structure restricts the transition state, favoring the linear 2-substituted product over bulky isomers or oligomers.
-
Limitation: Diffusion limitations can lead to lower turnover frequencies (TOF) compared to homogeneous acids.
Part 2: Experimental Protocols
Protocol A: Perchloric Acid Catalyzed Synthesis (Batch)
Target: 10g Scale | Duration: 4 Hours
-
Preparation: In a flame-dried 250 mL 3-neck flask, dissolve 3-bromofuran (14.7 g, 100 mmol) in acetic anhydride (30 mL, 300 mmol).
-
Catalyst Addition: Cool the mixture to
using an ice-salt bath. Add 70% Perchloric Acid ( ) (0.5 mL) dropwise over 20 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). -
Quench: Pour the reaction mixture onto 200g of crushed ice/water. Neutralize carefully with saturated
until pH 7. -
Workup: Extract with Diethyl Ether (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Vacuum distillation (bp
at 2 mmHg) yields the product as a pale yellow oil.
Protocol B: Pd-Catalyzed Stille Coupling (Precision)
Target: 1g Scale | Duration: 16 Hours
-
Reagents: Combine 2,3-dibromofuran (2.26 g, 10 mmol), tributyl(1-ethoxyvinyl)tin (3.8 g, 10.5 mmol), and
(5 mol%, 0.58 g) in dry Toluene (20 mL). -
Cycle: Degas with Argon for 15 minutes. Heat to reflux (
) for 12 hours. -
Hydrolysis: Cool to RT. Add
(10 mL) and stir vigorously for 2 hours (hydrolyzes the vinyl ether to the ketone). -
Workup: Neutralize with
, extract with EtOAc, and purify via silica gel chromatography (0-5% EtOAc in Hexanes). -
Result: Yields this compound with
regiopurity, leaving the C3-bromine intact.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence between the Acid-Catalyzed (Direct) and Pd-Catalyzed (Stepwise) routes.
Caption: Comparison of Direct Electrophilic Acylation (Top) vs. Pd-Catalyzed Site-Selective Coupling (Bottom).
References
-
Goldfarb, Y. L., Marakathina, M. A., & Belen'kii, L. I. (1970).[1] Synthesis of this compound via perchloric acid catalyzed acylation. Chemistry of Heterocyclic Compounds.
-
Hibino, S., et al. (2000). A Concise Synthesis of Furostifoline by Indole Ring Formation. Chemical & Pharmaceutical Bulletin.
-
Keay, B. A. (1987). Regioselective lithiation of 3-bromofurans and their application in synthesis. Journal of Organic Chemistry.
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition.
-
De Maron, J., et al. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization. Green Chemistry.
Sources
A Comparative Guide to the Synthesis of 2-Acetyl-3-bromofuran: Established Methods vs. a Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of highly functionalized heterocyclic compounds is of paramount importance. 2-Acetyl-3-bromofuran is a valuable building block, incorporating both a nucleophilic furan core and two distinct functional handles that allow for diverse subsequent chemical transformations. This guide provides an in-depth technical comparison between the established synthetic route to this compound and a novel, more direct pathway. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each approach to offer a comprehensive validation of the novel method.
Introduction: The Significance of this compound
The furan scaffold is a ubiquitous motif in a vast array of natural products and biologically active molecules. The presence of an acetyl group at the 2-position and a bromine atom at the 3-position of the furan ring in this compound opens up a wide range of synthetic possibilities. The acetyl group can participate in various condensation and transformation reactions, while the bromine atom is amenable to a host of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl and alkyl substituents. This dual functionality makes this compound a versatile intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.
Established Synthetic Pathway: A Two-Step Approach
The traditional and most commonly referenced method for the synthesis of this compound is a two-step sequence involving the Friedel-Crafts acylation of furan followed by regioselective bromination of the resulting 2-acetylfuran.
Step 1: Friedel-Crafts Acylation of Furan
The initial step is the electrophilic substitution of furan with an acylating agent, typically acetic anhydride, in the presence of a Lewis or Brønsted acid catalyst.[1][2][3] This reaction, a cornerstone of aromatic chemistry, introduces the acetyl group onto the furan ring.[4][5]
Causality of Experimental Choices:
The choice of acetic anhydride as the acylating agent is driven by its ready availability and appropriate reactivity. While acyl chlorides can also be used, they are often more reactive and can lead to harsher reaction conditions.[1] The catalyst is crucial for activating the acetic anhydride to generate a highly electrophilic acylium ion intermediate.[4] Phosphoric acid is a commonly used catalyst for the acylation of furan as it is effective and generally leads to good yields with high selectivity for the 2-position due to the activating nature of the furan oxygen.[6]
Furan [label="Furan"]; AceticAnhydride [label="Acetic Anhydride"]; PhosphoricAcid [label="H₃PO₄ (catalyst)", shape=ellipse, fillcolor="#FFFFFF"]; AcyliumIon [label="Acylium Ion\n(Electrophile)", shape=ellipse, fillcolor="#FFFFFF"]; TwoAcetylfuran [label="2-Acetylfuran"];
Furan -> TwoAcetylfuran [label="Electrophilic\nAromatic\nSubstitution"]; AceticAnhydride -> AcyliumIon [label="Activation"]; PhosphoricAcid -> AcyliumIon [style=invis]; AcyliumIon -> Furan [label="Attack on\nfuran ring"]; }
Figure 1: Workflow for the Friedel-Crafts Acylation of Furan.
Step 2: Bromination of 2-Acetylfuran
The second step involves the electrophilic bromination of 2-acetylfuran. The acetyl group is a deactivating group, which can make the subsequent substitution more challenging and influence the regioselectivity of the bromination.[7] The desired product is this compound, meaning the bromine must be directed to the 3-position.
Causality of Experimental Choices:
N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine for the bromination of activated and deactivated aromatic rings.[8][9] The choice of solvent and reaction conditions is critical to control the regioselectivity. The acetyl group at the 2-position directs incoming electrophiles to the 5-position and to a lesser extent, the 3-position. Achieving high selectivity for the 3-position can be challenging and may lead to the formation of isomeric byproducts.
TwoAcetylfuran [label="2-Acetylfuran"]; NBS [label="N-Bromosuccinimide\n(NBS)"]; TwoAcetylThreeBromofuran [label="this compound"]; Byproducts [label="Isomeric Byproducts\n(e.g., 5-bromo isomer)", shape=ellipse, fillcolor="#FFFFFF"];
TwoAcetylfuran -> TwoAcetylThreeBromofuran [label="Electrophilic\nAromatic\nSubstitution"]; NBS -> TwoAcetylThreeBromofuran; TwoAcetylThreeBromofuran -> Byproducts [label="Potential\nFormation"]; }
Figure 2: Bromination of 2-Acetylfuran.
A Novel Synthetic Pathway: Direct Acylation of 3-Bromofuran
A more convergent and potentially more regioselective approach to this compound involves the direct Friedel-Crafts acylation of a pre-functionalized starting material, 3-bromofuran. This novel pathway aims to overcome the regioselectivity challenges encountered in the bromination of 2-acetylfuran.
Single Step Synthesis: Friedel-Crafts Acylation of 3-Bromofuran
This method involves the direct acylation of 3-bromofuran with acetic anhydride in the presence of a suitable catalyst.[10] The directing effect of the bromine atom and the inherent reactivity of the furan ring will dictate the position of acylation.
Causality of Experimental Choices:
The synthesis of 3-bromofuran can be achieved from furoic acid.[11] The key to this novel pathway is the regioselectivity of the Friedel-Crafts acylation on the 3-substituted furan. The bromine at the 3-position is an ortho-, para- director, and in the case of a furan ring, this would direct the incoming electrophile to the 2- and 5-positions. The 2-position is generally the most reactive site for electrophilic substitution on a furan ring.[12] Therefore, the acylation is expected to proceed with high selectivity at the 2-position, directly yielding the desired this compound. The use of a strong acid catalyst like perchloric acid can effectively promote the formation of the acylium ion for this transformation.[10]
ThreeBromofuran [label="3-Bromofuran"]; AceticAnhydride [label="Acetic Anhydride"]; PerchloricAcid [label="HClO₄ (catalyst)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TwoAcetylThreeBromofuran [label="this compound"];
ThreeBromofuran -> TwoAcetylThreeBromofuran [label="Regioselective\nFriedel-Crafts\nAcylation"]; AceticAnhydride -> TwoAcetylThreeBromofuran; PerchloricAcid -> TwoAcetylThreeBromofuran [style=invis]; }
Figure 3: Novel Synthetic Pathway to this compound.
Comparative Analysis: Performance Metrics
To provide an objective comparison, the following table summarizes the key performance indicators for both the established and novel synthetic pathways.
| Metric | Established Pathway (Two-Step) | Novel Pathway (One-Step) |
| Number of Steps | 2 | 1 (excluding synthesis of 3-bromofuran) |
| Starting Materials | Furan, Acetic Anhydride, NBS | 3-Bromofuran, Acetic Anhydride |
| Catalyst | Phosphoric Acid, (potentially others) | Perchloric Acid |
| Regioselectivity | Potentially challenging in bromination step | High (acylation directed to the 2-position) |
| Potential Byproducts | Isomeric brominated 2-acetylfurans | Minimal, if acylation is highly regioselective |
| Overall Yield | Moderate (product loss in two steps) | Potentially higher (fewer steps) |
| Process Simplicity | More complex due to two separate reactions | Simpler, more convergent |
Experimental Protocols
Established Pathway:
Step 1: Synthesis of 2-Acetylfuran
-
To a stirred solution of furan (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphoric acid (catalytic amount, e.g., 0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-acetylfuran. A reported yield for a similar process using a solid acid catalyst is up to 92.6%.[6]
Step 2: Synthesis of this compound
-
Dissolve 2-acetylfuran (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetic acid).
-
Add N-bromosuccinimide (1.0-1.1 eq) to the solution.
-
The reaction may require initiation by heat or a radical initiator depending on the desired regioselectivity and mechanism. For electrophilic aromatic substitution, the reaction is typically carried out in the dark.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter off the succinimide byproduct.
-
Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 3-bromo isomer from other potential byproducts.
Novel Pathway:
Synthesis of this compound from 3-Bromofuran
-
Dissolve 3-bromofuran (1.0 eq) in acetic anhydride (used as both reagent and solvent).
-
Cool the mixture to a controlled temperature (e.g., 0-10 °C).
-
Carefully add a catalytic amount of perchloric acid.[10]
-
Stir the reaction mixture at the controlled temperature, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to quench the reaction and hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion and Future Outlook
This comparative guide demonstrates that the novel, one-step synthesis of this compound via the direct acylation of 3-bromofuran presents a compelling alternative to the established two-step method. The primary advantages of the novel pathway lie in its convergency, operational simplicity, and, most importantly, its potential for superior regioselectivity. By starting with the bromine atom already in the desired position, the challenges associated with controlling the bromination of the electron-deficient 2-acetylfuran ring are circumvented.
While the established method is well-documented and utilizes readily available starting materials, the potential for isomeric byproduct formation in the bromination step can complicate purification and reduce the overall yield. The novel pathway, although dependent on the availability of 3-bromofuran, offers a more elegant and efficient route to the target molecule.
For researchers and professionals in drug development and fine chemical synthesis, the adoption of this novel pathway could lead to significant improvements in efficiency, cost-effectiveness, and waste reduction. Further optimization of the reaction conditions for the acylation of 3-bromofuran, including catalyst screening and solvent effects, could further enhance the utility of this promising synthetic strategy.
References
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
- Su, W.; Li, J.; Zheng, Z.; Shen, Y. Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 2005, 44(12), 2587-2589.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Desai, D. S.; Yadav, G. D. Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Research Square, 2021.
-
Wikipedia. 3-Bromofuran. [Link]
- Demirayak, S.; Karaburun, A. C.; Beis, R. Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. Journal of Heterocyclic Chemistry, 2003, 40(5), 855-858.
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Liu, Y.; et al. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Journal of Agricultural and Food Chemistry, 2018, 66(23), 5735-5742.
- Zhang, H.; et al. Leveraging Lewis Acid Catalysis for Cascade Construction of Multisubstituted Furans from Active Methylenes and 3-Oxetanone. The Journal of Organic Chemistry, 2023, 88(2), 1056-1069.
-
Pearson. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. [Link]
-
PubChem. This compound. [Link]
-
The Journal of Organic Chemistry. Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes. [Link]
- Xiong, Y.; Chen, W.; Ma, J.; Chen, Z.; Zeng, A. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. RSC Advances, 2017, 7(76), 48155-48163.
-
Pearson. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. [Link]
- Rajesh, K.; Somasundaram, M.; Saiganesh, R.; Balasubramanian, K. K. Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 2007, 72(15), 5867-5869.
- D'Auria, M. Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Photochemical & Photobiological Sciences, 2004, 3(4), 333-340.
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
- Boman, A.; et al. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 2012, 6(1), 53.
- Gemoets, H. P. L.; et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 2019, 23(8), 1644-1653.
- Plante, O. J.; et al. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 2001, 66(16), 5437-5445.
- Chen, C.; et al. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 2019, 24(12), 2219.
-
Chem Help ASAP. electrophilic aromatic bromination with N-bromosuccinimide. [Link]
-
Chemistry Channel. Electrophilic Substitution of Furan. [Link]
-
Molecules. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]
- Abubakar, I. B.; et al. Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. Journal of the Nigerian Society of Physical Sciences, 2020, 2(2), 94-106.
-
Organic Chemistry Frontiers. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. [Link]
-
PubChem. 3-Bromofuran-2-carboxylic acid. [Link]
- Gemoets, H. P. L.; et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 2019, 23(8), 1644-1653.
- Baker, S. I.; et al. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 2022, 87(13), 8349-8357.
- Shinde, G. H.; Sundén, H. Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chemistry – A European Journal, 2023, 29(16), e202203505.
-
The Journal of Organic Chemistry. Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes. [Link]
-
Filo. Organic Chemistry Reaction Questions 5) Furan + CH3-COCl (Acetyl chlorid.. [Link]
- Google Patents.
-
Molecules. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
PubChem. 2-Bromofuran. [Link]
-
National Institutes of Health. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Buy this compound | 22037-29-2 [smolecule.com]
- 11. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 12. Organic Chemistry Reaction Questions 5) Furan + CH3-COCl (Acetyl chlorid.. [askfilo.com]
Safety Operating Guide
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 2-Acetyl-3-bromofuran
For the diligent researcher navigating the frontiers of drug development, the introduction of novel compounds like 2-Acetyl-3-bromofuran presents both exciting opportunities and inherent risks. This guide provides an essential framework for the safe handling of this halogenated furan derivative, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking work is not overshadowed by preventable incidents.
Understanding the Hazard: A Molecule's Tale
The furan moiety, a five-membered aromatic heterocycle, can exhibit toxicity. The acetyl group introduces a reactive carbonyl center. However, the most significant contributor to this molecule's potential hazard is the bromine atom attached to the furan ring. Halogenated organic compounds are known for their potential to cause skin and eye irritation, respiratory tract irritation, and toxicity if inhaled or ingested.[3][4][6]
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if inhaled, swallowed, or in contact with skin, based on data for similar compounds.[3]
-
Irritation: Expected to be a skin, eye, and respiratory irritant.[4][6]
-
Reactivity: The presence of the acetyl group and bromine atom suggests potential reactivity with strong oxidizing agents, bases, and nucleophiles.[1]
-
Flammability: While not explicitly stated, many organic compounds are flammable, and appropriate precautions should be taken.[4][7]
The Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the chemical which can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[8][9] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous and permeable substances. |
| Body | Chemical-resistant lab coat or apron | Protects against spills and splashes, preventing contamination of personal clothing.[10] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation exposure.[11] For situations where a fume hood is not feasible or during a large spill, a full-face respirator with an organic vapor cartridge is necessary.[12] |
| Feet | Closed-toe shoes | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and ensure a safe working environment.
1. Preparation and Pre-Handling:
-
Information is Power: Before beginning any work, thoroughly review the available safety information for this compound and related compounds.
-
Fume Hood is Non-Negotiable: All handling of this compound must be conducted within a properly functioning chemical fume hood.[11]
-
Gather Your Arsenal: Ensure all necessary PPE is readily available and in good condition.
-
Spill Kit Ready: Have a spill kit specifically for halogenated organic compounds readily accessible.
2. The Handling Process:
-
Don Your Armor: Put on all required PPE before entering the designated handling area.
-
Controlled Dispensing: When transferring the chemical, use appropriate tools such as a spatula or a syringe to minimize the generation of dust or aerosols.
-
Mindful Movements: Avoid sudden movements that could cause spills or splashes.
-
Secure Storage: When not in use, keep the container tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.[3][13]
3. Post-Handling and Decontamination:
-
Clean as You Go: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent.
-
Doffing with Care: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hygiene is Key: Wash hands thoroughly with soap and water after handling is complete.[3]
Visualizing the Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Managing Brominated Waste Responsibly
Proper disposal of this compound and any contaminated materials is a critical final step. Brominated organic compounds should be treated as hazardous waste.
Waste Segregation is Crucial:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing papers should be collected in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.
-
Never mix with other waste streams.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Containment: Ensure waste containers are kept securely closed when not in use.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.
Small Spill Management:
In the event of a small spill, the following steps should be taken:
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For larger spills, evacuate the area and contact your institution's emergency response team.
Visualizing the Disposal Decision Tree
Caption: A decision tree for the proper disposal of this compound waste.
By integrating these principles of hazard awareness, meticulous planning, and responsible execution, you can confidently and safely unlock the scientific potential of this compound.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Fent, K. W., et al. (2025, September 28). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321414, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
-
CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]
-
powRparts. (n.d.). Chemical Safety Gear Vinyl Apron. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
Sources
- 1. Buy this compound | 22037-29-2 [smolecule.com]
- 2. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 10. powrparts.com [powrparts.com]
- 11. 2-acetyl Furan | High Quality Chemical | Chemical Product Exporter [chemicalbull.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


